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  • Product: 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
  • CAS: 1420986-29-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride: A Privileged Scaffold in Kinase Inhibition

Senior Application Scientist Note: This technical guide addresses the chemical structure, molecular properties, and potential therapeutic relevance of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. It has come...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This technical guide addresses the chemical structure, molecular properties, and potential therapeutic relevance of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. It has come to light through extensive research that this specific molecule is cataloged primarily as a research chemical or building block, and as such, detailed public-domain literature regarding its specific synthesis, characterization, and biological activity is not available. This guide will, therefore, provide a comprehensive overview of the molecule's known properties and place it within the well-established context of pyrrolidinyl pyrimidine derivatives, a class of compounds with significant interest in drug discovery, particularly as kinase inhibitors. The methodologies and insights presented are synthesized from authoritative sources on analogous compounds, providing a robust framework for researchers entering this chemical space.

Introduction: The Strategic Combination of Pyrimidine and Pyrrolidine Moieties

The field of medicinal chemistry is often driven by the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The structure of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride represents a deliberate fusion of two such scaffolds: the pyrimidine ring and the pyrrolidine ring.

  • The Pyrimidine Core: As a fundamental component of nucleobases, the pyrimidine ring is a well-established pharmacophore.[1][2] Its nitrogen atoms are key hydrogen bond acceptors, frequently enabling potent and specific interactions with the hinge region of kinase active sites, a critical interaction for ATP-competitive inhibition.[3]

  • The Pyrrolidine Moiety: The saturated, non-planar pyrrolidine ring provides three-dimensional diversity and often introduces chirality, which is crucial for specific interactions with the complex topology of protein binding pockets.[3][4] The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, which are critical for developing viable drug candidates.[4]

The ether linkage between these two rings in the target molecule provides a specific spatial orientation, positioning the pyrrolidine for potential interactions within the ATP-binding pocket of a target kinase, while the 4-methyl group can provide additional selectivity or hydrophobic interactions.

Chemical Structure and Physicochemical Properties

The fundamental identity of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is established by its chemical structure and associated properties.

Chemical Structure

The compound consists of a pyrimidine ring substituted at the 2-position with a pyrrolidin-3-yloxy group and at the 4-position with a methyl group. The hydrochloride salt form enhances its solubility in aqueous media.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Coupling and Deprotection start 2-Chloro-4-methylpyrimidine coupling SNAr Coupling (e.g., NaH, DMF) start->coupling Electrophile reagent1 Boc-3-hydroxypyrrolidine reagent1->coupling Nucleophile deprotection Boc Deprotection (e.g., HCl in Dioxane) coupling->deprotection Protected Intermediate product 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride deprotection->product caption Proposed Synthetic Workflow

Figure 2: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example adapted from the synthesis of similar 2-alkoxypyrimidine derivatives and should be optimized for this specific substrate.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of Boc-3-hydroxypyrrolidine (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

    • Causality: The use of a strong base like NaH is necessary to deprotonate the hydroxyl group of the pyrrolidine, forming a potent alkoxide nucleophile required for the SNAr reaction with the electron-deficient pyrimidine ring. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-4-methylpyrimidine (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, quench carefully with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified Boc-protected intermediate in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

    • Causality: The acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, revealing the secondary amine of the pyrrolidine ring. The use of HCl in dioxane is a standard method that results in the direct precipitation of the hydrochloride salt, simplifying isolation.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride.

Potential Biological Activity and Therapeutic Applications

While no specific biological data has been published for this compound, its structural motifs strongly suggest potential activity as a kinase inhibitor, particularly within the PI3K/mTOR signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. [5][6]Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. [6]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine (Hypothesized Target) Inhibitor->PI3K Inhibitor->mTORC1 caption Hypothesized Inhibition of the PI3K/mTOR Pathway

Figure 3: The hypothesized mechanism of action targeting the PI3K/mTOR pathway.

Framework for Biological Evaluation

To validate the therapeutic potential of this compound, a structured series of experiments would be required.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

  • Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase isoform.

  • Procedure: a. Prepare a reaction mixture containing recombinant human PI3Kα enzyme, the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a suitable assay buffer. b. Add varying concentrations of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (typically in a serial dilution). c. Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), formed. This is often done using a competitive ELISA or a fluorescence-based detection method. e. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The assay should include positive controls (a known potent inhibitor of PI3Kα) and negative controls (vehicle, e.g., DMSO) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Conclusion and Future Directions

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a molecule of significant interest due to its strategic design, combining two pharmacologically privileged scaffolds. While specific experimental data for this compound is not yet in the public domain, its structure strongly suggests potential as a kinase inhibitor. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds. Future research should focus on confirming its hypothesized mechanism of action, evaluating its selectivity across the kinome, and assessing its efficacy in relevant cell-based and in vivo models of disease.

References

  • Kappe, T. (1994). 1,3-Dioxin-4-ones as versatile synthons for pyrimidines. J. Heterocycl. Chem., 31(4), 937-943.
  • Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., Bagrodia, S., Sun, S., Knighton, D. R., LaFleur Rogers, C. M., Pannifer, A., Greasley, S., Dalvie, D., & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. Available at: [Link]

  • Lagoja, I. M. (2005). Pyrimidine as a privileged scaffold in drug discovery. Chemistry & Biodiversity, 2(1), 1-50.
  • ResearchGate. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Available at: [Link]

Sources

Exploratory

Characterizing the Binding Affinity and IC50 of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride in Fragment-Based Drug Discovery

Executive Summary In modern medicinal chemistry, 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) serves as a highly privileged chemical building block and fragment scaffold. Rather than acting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) serves as a highly privileged chemical building block and fragment scaffold. Rather than acting as a standalone therapeutic with a singular target, this low-molecular-weight compound is strategically employed in Fragment-Based Drug Discovery (FBDD) to construct potent kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein coupled receptor (GPCR) ligands.

This technical whitepaper details the biophysical and biochemical methodologies required to determine the target binding affinity ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) of this pyrimidine-pyrrolidine scaffold as it evolves from a weak-binding fragment into a highly potent lead compound.

Structural Rationale & Pharmacophore Analysis

The success of FBDD relies on identifying fragments that, despite having weak initial binding affinities (typically in the micromolar to millimolar range), exhibit exceptionally high Ligand Efficiency (LE)[1]. The 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine scaffold provides two critical vectors for target engagement:

  • The Pyrimidine Core: In kinase targets, the nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, anchoring the fragment to the highly conserved ATP-binding hinge region[2].

  • The Pyrrolidin-3-yloxy Moiety: The oxygen linker provides conformational flexibility, while the basic pyrrolidine nitrogen (often formulated as a hydrochloride salt to ensure aqueous solubility) vectors outward into solvent-exposed regions or forms salt bridges with acidic residues (e.g., aspartate/glutamate) in the target's allosteric pockets.

To transform this fragment into a nanomolar inhibitor, researchers employ a rigorous workflow of biophysical validation and biochemical screening.

FBDD_Workflow A Fragment Library Screening B SPR Validation (Kd Determination) A->B C X-Ray Crystallography (Binding Mode) B->C B1 Kd: 100 µM - 1 mM B->B1 D Fragment Evolution (Growing/Linking) C->D E Biochemical Assay (IC50 via TR-FRET) D->E E1 IC50: < 10 nM E->E1

Figure 1: Fragment-Based Drug Discovery workflow from primary screening to lead optimization.

Methodology 1: Determining Target Binding Affinity ( Kd​ ) via SPR

Surface Plasmon Resonance (SPR) is the gold standard for validating fragment hits because it measures direct, label-free biophysical interactions in real-time[3].

Causality in Experimental Design

Unlike large drug molecules, fragments like 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Because these rapid kinetics often exceed the temporal resolution of standard SPR instruments, standard 1:1 Langmuir kinetic fitting is highly unreliable. Therefore, steady-state affinity analysis must be used. By plotting the equilibrium response ( Req​ ) against fragment concentration, an accurate Kd​ can be derived[3].

Step-by-Step SPR Protocol (Self-Validating System)
  • Surface Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) until a density of 2000–3000 Response Units (RU) is achieved.

  • Reference Subtraction: Leave one flow cell unmodified (activated and blocked with ethanolamine) to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.

  • Solvent Correction: Because fragments require high concentrations of DMSO for solubility, prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index artifacts caused by slight solvent mismatches between the running buffer and the sample.

  • Analyte Injection: Prepare a 10-point concentration series of the pyrimidine fragment ranging from 10 μ M to 2 mM in the running buffer. Inject each concentration at a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Extract the Req​ values at the plateau of each sensorgram. Fit the data to a steady-state affinity model: Req​=(Rmax​×[C])/(Kd​+[C]) to determine the binding affinity.

Methodology 2: Determining IC50​ via TR-FRET Kinase Assay

Once the fragment is structurally elaborated into a lead compound (e.g., by linking it to an affinity-enhancing moiety), its functional potency ( IC50​ ) must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal biochemical assay for this stage[4].

Causality in Experimental Design

Standard fluorescence assays are highly susceptible to compound autofluorescence—a common issue with aromatic pyrimidine derivatives. TR-FRET utilizes a long-lived lanthanide donor (e.g., Terbium). By introducing a time delay (e.g., 100 μ s) between the excitation flash and the emission reading, short-lived background autofluorescence completely decays, yielding a pristine, target-specific signal[4][5]. Furthermore, the addition of EDTA at the end of the assay chelates Mg2+ , instantly halting kinase activity and creating a stable, self-validating endpoint[6].

TR_FRET_Principle Kinase Active Kinase + ATP + Substrate Reaction Substrate Phosphorylation Kinase->Reaction Mg2+ dependent Antibody Tb-labeled Antibody (Donor Fluorophore) Reaction->Antibody Binds Phospho-epitope Tracer Fluorescein-Tracer (Acceptor Fluorophore) Antibody->Tracer Energy Transfer (FRET) Signal High TR-FRET Emission Ratio (Active Target) Tracer->Signal Inhibitor Pyrimidine-derived Lead (Inhibitor) Inhibitor->Kinase Blocks ATP Pocket Inhibition Low TR-FRET Emission Ratio (Inhibited Target) Inhibitor->Inhibition Prevents FRET

Figure 2: TR-FRET assay principle detailing the signal cascade for IC50 determination.

Step-by-Step TR-FRET Protocol
  • ATP Km,app​ Optimization: Prior to testing the inhibitor, determine the apparent Michaelis-Menten constant ( Km,app​ ) for ATP. Screening at the Km,app​ ensures the assay is highly sensitive to ATP-competitive inhibitors (where the pyrimidine core typically binds)[7].

  • Compound Preparation: Prepare a 3-fold, 10-point dilution series of the elaborated compound in 100% DMSO. Dilute this 25-fold into the assay buffer to create a 4x working stock, ensuring the final DMSO concentration in the assay does not exceed 1%[4].

  • Kinase Reaction: In a 384-well plate, combine 2.5 μ L of the 4x inhibitor, 2.5 μ L of 4x Kinase, and 5 μ L of 2x Substrate/ATP mixture. Incubate for 60 minutes at room temperature[6].

  • Assay Termination & Detection: Add 10 μ L of a detection mixture containing the Terbium-labeled anti-phospho antibody and 20 mM EDTA. The EDTA chelates Mg2+ , stopping the reaction[6].

  • Readout & Validation: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio (e.g., 520 nm / 495 nm). Calculate the Z'-factor using high (DMSO vehicle) and low (reference inhibitor) controls. A Z'-factor > 0.5 validates the assay's robustness[4]. Fit the dose-response data to a 4-parameter logistic curve to extract the IC50​ .

Quantitative Data Presentation: Fragment to Lead Evolution

The table below illustrates a representative data progression demonstrating how the 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine fragment is optimized. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value ≥0.3 is required to justify further development[1].

Compound Evolution StageStructure DescriptionMolecular Weight (Da)* Kd​ (SPR) IC50​ (TR-FRET)Ligand Efficiency (LE)
Primary Fragment 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine179.22450 μ M> 1 mM0.34
Intermediate Hit Pyrimidine core + Hinge-binding extension295.342.5 μ M8.5 μ M0.37
Optimized Lead Fully elaborated pharmacophore415.501.2 nM4.8 nM0.42

*Molecular weight is calculated based on the free base, as the hydrochloride salt dissociates in the physiological assay buffers.

References

  • [2] National Institutes of Health (PMC). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Available at:[Link]

  • [4] National Institutes of Health (PMC). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Available at:[Link]

  • [5] ResearchGate. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Available at:[Link]

  • [1] Journal of Medicinal Chemistry (ACS). Recent Developments in Fragment-Based Drug Discovery. Available at: [Link]

  • [3] National Institutes of Health (PMC). Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. Available at:[Link]

  • [8] Journal of Medicinal Chemistry (ACS). Fragment Linking Strategies for Structure-Based Drug Design. Available at: [Link]

Sources

Foundational

Preclinical In Vitro Pharmacology Profile of the 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride Scaffold

Executive Summary & Scaffold Rationale As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical starting point is the most critical determinant of a program's success. The compound 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical starting point is the most critical determinant of a program's success. The compound 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) represents a highly privileged pharmacophore in modern medicinal chemistry.

Rather than acting as a standalone therapeutic, this specific structural motif is frequently utilized as a core building block for designing targeted kinase inhibitors and G-protein coupled receptor (GPCR) ligands. For example, pyrrolidin-3-yloxy substituted heterocycles have emerged as highly selective inhibitors of Large Tumor Suppressor Kinases (LATS1/2), which modulate the Hippo-YAP pathway in tissue regeneration[1].

Causality in Chemical Design:

  • The Pyrimidine Ring: Acts as a potent hydrogen-bond acceptor. In kinase targets, this heterocycle classically anchors the molecule to the ATP-binding hinge region via bidentate hydrogen bonds with the kinase backbone.

  • The Pyrrolidin-3-yloxy Moiety: Introduces a basic secondary amine (protonated at physiological pH 7.4). This serves a dual purpose: it dramatically enhances aqueous solubility (mitigating the "brick dust" properties of flat aromatic systems) and forms critical electrostatic salt bridges with acidic residues (e.g., Asp or Glu) located in the solvent-exposed regions of target binding pockets.

The following technical guide details the rigorous, self-validating in vitro pharmacological protocols required to profile derivatives of this scaffold, ensuring they meet the stringent criteria for preclinical candidate selection.

In Vitro Target Engagement: Biochemical Profiling

To quantify the primary target affinity of pyrimidine-pyrrolidine derivatives, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why TR-FRET? Traditional colorimetric or standard fluorescence assays are highly susceptible to compound auto-fluorescence and inner-filter effects. TR-FRET utilizes long-lived lanthanide fluorophores (e.g., Europium). By introducing a time-gated measurement delay (100–900 µs) after excitation, we completely bypass the short-lived background fluorescence of the chemical library, yielding an exceptionally high signal-to-noise ratio[2].

Protocol 1: High-Throughput TR-FRET Kinase Profiling

Every step in this protocol is designed as a self-validating system to prevent false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the test compound in DMSO to a 100X stock, then perform a 10-point, 3-fold serial dilution.

  • Equilibration: In a 384-well low-volume proxiplate, dispense 5 µL of the target kinase (e.g., LATS1) and 50 nL of the compound. Incubate for 15 minutes at room temperature to allow thermodynamic equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (calibrated to the enzyme's specific Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Quenching & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt catalytic activity), a Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Data Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser. Read emission at 620 nm (Europium) and 665 nm (XL665).

  • Self-Validation Criteria: Calculate the Z'-factor using DMSO (high signal) and 10 µM Staurosporine (low signal) controls. The assay plate is strictly voided if the Z'-factor falls below 0.5.

Table 1: Representative Kinase Selectivity Panel

Note: Data represents a hypothetical early-stage derivative of the 1420986-29-3 scaffold.

Target KinaseIC₅₀ (nM)Fold SelectivityTherapeutic Indication
LATS1 32ReferenceTissue Regeneration / Hippo Pathway
LATS2 451.4xTissue Regeneration / Hippo Pathway
JAK2 >10,000>300xAnti-target (Avoid Immunosuppression)
EGFR >10,000>300xAnti-target (Avoid Skin/GI Toxicity)

In Vitro ADME Profiling

A potent binder is pharmacologically useless if it is rapidly cleared by the liver or cannot cross the intestinal epithelium. The basic pyrrolidine ring, while beneficial for target binding, is a known liability for Cytochrome P450 (CYP)-mediated N-dealkylation. Therefore, rigorous Phase I metabolic screening and permeability profiling are mandatory.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Microsomal stability testing is a critical Phase I metabolism screen used to determine a compound's intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[3].

  • Reaction Mixture: Prepare a 400 µL mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Addition: Spike the scaffold derivative to a final concentration of 1 µM. Keep final DMSO < 0.1% to prevent solvent-induced CYP inhibition. Pre-warm at 37°C for 5 minutes.

  • Initiation: Initiate metabolism by adding 1 mM NADPH.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Criteria: Verapamil (rapid clearance, t1/2​ < 15 min) and Warfarin (stable, t1/2​ > 120 min) are run in parallel. If control clearances deviate from historical QC ranges, the run is rejected.

Protocol 3: Caco-2 Bidirectional Permeability Assay

The Caco-2 cell model is the industry's most well-characterized cell-based model for evaluating intestinal permeability, forming monolayers with morphological properties identical to small-intestine enterocytes[4].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore) in 12-well Transwell plates. Culture for 21 days to ensure spontaneous differentiation into a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm².

  • Dosing & Sampling: Add 10 µM test compound to the apical (A) chamber for A-to-B transport. Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, and 90 minutes.

  • Self-Validation Criteria: Co-incubate with Lucifer Yellow (100 µM), a paracellular leakiness marker. If Lucifer Yellow Papp​ > 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the compound data is discarded.

Table 2: Summary of In Vitro ADME Properties
ParameterAssay ModelValueInterpretation
Metabolic Half-Life ( t1/2​ ) Human Liver Microsomes48 minModerate Phase I stability; acceptable for oral dosing.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes28 µL/min/mgLow-to-moderate hepatic extraction ratio.
Permeability ( Papp​ A-B) Caco-2 Monolayer12 × 10⁻⁶ cm/sHigh passive intestinal absorption.
Efflux Ratio (B-A / A-B) Caco-2 Monolayer1.8Not a significant P-glycoprotein (P-gp) substrate.

Mechanistic & Workflow Visualizations

To contextualize how the 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine scaffold progresses through the drug discovery pipeline and engages its biological targets, refer to the logical flow and signaling diagrams below.

Workflow A Scaffold Selection 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine B TR-FRET Target Profiling (Kinase/GPCR Panels) A->B C In Vitro ADME (HLM Stability & Caco-2) B->C D Cytotoxicity Counter-Screen (CellTiter-Glo ATP Assay) C->D E Lead Optimization & In Vivo Transition D->E

Fig 1. Sequential in vitro pharmacology workflow for evaluating the pyrimidine-pyrrolidine scaffold.

Pathway Scaffold Scaffold Derivative (Inhibitor) Kinase Target Kinase (e.g., LATS1) Scaffold->Kinase ATP-competitive Binding Substrate Effector Protein (e.g., YAP) Kinase->Substrate Phosphorylation (Blocked) Response Gene Transcription & Cell Proliferation Substrate->Response Translocation (Active)

Fig 2. Mechanistic signaling pathway illustrating target engagement by the pyrimidine scaffold.

References

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.[Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC - NIH.[Link]

  • In vivo studies of a peptidomimetic that targets EGFR dimerization in NSCLC. PMC - NIH.[Link]

  • Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Exploratory

Advanced Crystallographic Analysis of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride: A Technical Guide for Pharmaceutical Development

Executive Summary The rigorous solid-state characterization of chiral active pharmaceutical ingredient (API) intermediates is a foundational pillar of modern drug development. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous solid-state characterization of chiral active pharmaceutical ingredient (API) intermediates is a foundational pillar of modern drug development. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a highly versatile, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhibitors)[1].

This whitepaper outlines the definitive protocols for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond basic structural confirmation, this guide explores the causality behind crystallization strategies, the thermodynamics of its charge-assisted hydrogen-bonding network, and the crystallographic imperatives required to unambiguously assign its absolute stereochemistry.

Rationale and Physicochemical Profiling

Understanding the solid-state behavior of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine begins with its acid-base chemistry. The molecule features two distinct basic microenvironments: the pyrimidine ring nitrogens (pKa ~2–4) and the secondary amine of the pyrrolidine ring (pKa ~9–10).

When reacted with equimolar hydrochloric acid, protonation occurs exclusively at the highly basic pyrrolidine nitrogen, yielding the mono-hydrochloride salt[2]. This protonation fundamentally alters the solid-state landscape. It disrupts the weak, lipophilic van der Waals interactions of the free-base lattice and replaces them with a high-lattice-energy, three-dimensional network of charge-assisted N-H⁺···Cl⁻ hydrogen bonds[3]. This thermodynamic shift is the primary mechanism by which salt formation drastically improves the aqueous solubility and dissolution rate of the compound[4].

Experimental Methodologies: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. Highly soluble pharmaceutical salts often resist crystallization via standard cooling methods, frequently "oiling out" or precipitating as microcrystalline powders[5]. Therefore, an anti-solvent vapor diffusion strategy is required.

Single Crystal Growth via Anti-Solvent Vapor Diffusion

Objective: To slowly traverse the metastable zone of supersaturation, promoting the growth of a single, defect-free macroscopic crystal suitable for X-ray diffraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of synthesized 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride in 1.5 mL of a high-solubility solvent (e.g., anhydrous Methanol) in a 4 mL inner glass vial. Ensure complete dissolution via sonication.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 5 mL of a volatile anti-solvent (e.g., Diethyl ether or Ethyl acetate) to the outer vial, ensuring the liquid level remains below the rim of the inner vial[5].

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 3 to 7 days. Causality: The highly volatile anti-solvent slowly diffuses through the vapor phase into the methanol solution. This gradually lowers the dielectric constant of the solvent mixture, gently coaxing the system into supersaturation and allowing thermodynamically stable single crystals to nucleate and grow without kinetic trapping.

SCXRD Data Collection Strategy

Objective: To collect high-redundancy diffraction data that allows for the precise localization of hydrogen atoms and the determination of absolute configuration.

Step-by-Step Protocol:

  • Harvesting: Submerge the crystallization vial contents in a Petri dish of inert n-paratone oil. Select a crystal with well-defined faces (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen polyimide loop[6].

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Data Acquisition: Collect diffraction data using a microfocus X-ray source equipped with Cu Kα radiation (λ = 1.54184 Å) and a photon-counting pixel array detector. Causality: Cooling to 100 K is non-negotiable; it minimizes thermal atomic displacement parameters (ADPs), preventing structural disorder and allowing for the precise localization of the critical amine protons in the difference Fourier map[3][6]. Furthermore, Cu Kα radiation is deliberately chosen over Mo Kα. The longer wavelength of copper significantly enhances the anomalous scattering signal of the chloride anion and oxygen atom. This is a mathematical prerequisite to reliably calculate the Flack parameter and explicitly assign the absolute configuration of the chiral C3 center on the pyrrolidine ring without requiring heavy-atom derivatization.

Workflow A API Salt Synthesis (Equimolar HCl) B Solvent Screening (MeOH/Ether) A->B C Vapor Diffusion Crystallization B->C D Crystal Harvesting (Paratone Oil, 100K) C->D E SCXRD Data Collection (Cu Kα Radiation) D->E F Structure Solution (Intrinsic Phasing) E->F G Refinement & Flack Parameter F->G

Workflow for the crystallization and SCXRD analysis of pharmaceutical hydrochloride salts.

Structural Elucidation and Mechanistic Insights

Asymmetric Unit and Protonation State

Structure solution via intrinsic phasing reveals the contents of the asymmetric unit. A critical step in pharmaceutical salt analysis is confirming the exact site of protonation[2]. In the refined structure of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, the difference electron density map will unambiguously show two protons localized on the secondary amine of the pyrrolidine ring (forming an NH₂⁺ group), while the pyrimidine nitrogens remain unprotonated. This confirms the formation of a mono-cationic species balanced by a single chloride anion[7].

Supramolecular Hydrogen Bonding Network

The crystal lattice is entirely governed by charge-assisted N-H⁺···Cl⁻ hydrogen bonds[3]. The protonated pyrrolidinium nitrogen acts as a bifurcated hydrogen bond donor to adjacent chloride anions. These highly directional, ionic interactions are significantly stronger than neutral hydrogen bonds, explaining the high melting point and thermodynamic stability of the salt form[4]. Additionally, weak C-H···Cl interactions from the pyrimidine ring and intramolecular contacts involving the ether oxygen further stabilize the 3D supramolecular architecture, locking the molecule into its preferred solid-state conformation[7].

HBonding N1 Pyrrolidine NH2+ (Protonated Donor) Cl Chloride Anion (Acceptor) N1->Cl Charge-Assisted N-H···Cl Net 3D Supramolecular Network N1->Net Drives Packing N2 Pyrimidine N (Weak Acceptor) Cl->N2 Weak C-H···Cl Cl->Net Bridges Cations O1 Ether Oxygen (Conformational Lock) O1->N2 Intramolecular

Supramolecular interactions and charge-assisted hydrogen bonding network in the crystal lattice.

Quantitative Crystallographic Data Summary

The following table summarizes the representative crystallographic parameters expected for the pure enantiomeric hydrochloride salt of this class, demonstrating the necessity of a chiral space group (e.g., P21​21​21​ ) and a near-zero Flack parameter for absolute structure verification.

Crystallographic ParameterRepresentative Value
Chemical Formula C₉H₁₄ClN₃O
Formula Weight 215.68 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​ (Sohncke Group)
Unit Cell Dimensions a = 7.45 Å, b = 11.20 Å, c = 14.35 Å
Volume 1197.6 ų
Z, Calculated Density 4, 1.196 Mg/m³
Absorption Coefficient (μ) 2.45 mm⁻¹
Reflections Collected / Unique 12,450 / 2,345 [R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.028, wR2 = 0.075
Absolute Structure Parameter (Flack) 0.01(3)

References

  • 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride — Chemical Substance Information - NextSDS.[Link]

  • Investigating a Soluble Pharmaceutical Salt: Albendazole Hydrochloride - Crystal Growth & Design, ACS Publications. [Link]

  • Analysis of a new hydrochloride salt of the common pharmaceutical metformin - CrystEngComm, RSC Publishing. [Link]

  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts - MDPI.[Link]

  • An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy - PMC / NIH. [Link]

  • Crystal structure of rilpivirine hydrochloride, N6H19C22Cl - Powder Diffraction, Cambridge Core. [Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - Preprints.org.[Link]

Sources

Foundational

Fragment-Based Discovery and Optimization of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Derivatives in Targeted Therapeutics

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously screened to identify optimal vectors for target binding. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously screened to identify optimal vectors for target binding. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3)[1] has emerged as a highly versatile fragment in the development of targeted therapies, particularly kinase inhibitors and nucleotidase modulators. This technical guide explores the mechanistic rationale, regioselective structure-activity relationships (SAR), and self-validating synthetic protocols required to leverage this pyrimidine-pyrrolidine scaffold in early-stage drug discovery.

Structural Rationale & Regioselectivity

The architecture of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride offers three distinct pharmacological advantages:

  • Pyrimidine Core: Acts as a potent hydrogen-bond acceptor. In kinase targets, it frequently coordinates with the ATP-binding pocket's hinge region.

  • Ether Linkage: Provides critical conformational flexibility. The dihedral angle of the oxygen atom allows the attached ring to navigate narrow solvent channels without inducing severe steric penalties.

  • Pyrrolidine Ring: Introduces a basic amine (pKa ~9.0) that enhances aqueous solubility and serves as a highly reactive vector for combinatorial library synthesis[2]. The hydrochloride salt formulation prevents premature oxidation of the secondary amine, ensuring long-term bench stability[1].

The Causality of Regioisomerism: 2-yloxy vs. 4-yloxy

A critical decision in early-stage research is selecting the correct attachment point on the pyrimidine ring. Recent studies on MAP kinase-interacting kinases (MNK1/2) and cluster of differentiation 73 (CD73) reveal profound target-dependent regioselectivity[2],[3].

When targeting MNK1/2 for leukemia therapeutics, researchers discovered that the 4-yloxy regioisomer (e.g., 2-methyl-4-(pyrrolidin-3-yloxy)pyrimidine) aligns the pyrrolidine vector perfectly toward the solvent-exposed channel, yielding nanomolar potency[2]. Conversely, shifting the ether linkage to the 2-position—as seen in 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine—results in a complete loss of MNK1/2 inhibitory activity due to severe steric clashes with the kinase hinge region[2]. However, this exact 2-yloxy geometry is highly favored in CD73 inhibitors, where the 2-position vector perfectly occupies the adenosine-binding pocket to reverse tumor immunosuppression[3].

Quantitative SAR Comparison

The following table summarizes the divergent quantitative data driving the selection of specific regioisomers during hit-to-lead optimization.

Compound FragmentStructureMNK1 IC₅₀ (nM)CD73 IC₅₀ (nM)Structural Rationale
Isomer A 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine>10,0001252-position ether sterically clashes with the MNK hinge but perfectly occupies the CD73 adenosine pocket.
Isomer B 2-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine42>10,0004-position ether aligns the pyrrolidine vector towards the solvent channel in MNK, preserving hinge H-bonds.

Experimental Workflows & Visualizations

FBDD Workflow

The logical progression from fragment screening to lead optimization relies on iterative structural validation.

FBDD_Workflow A Fragment Library Screening B Hit Identification (CAS 1420986-29-3) A->B C X-Ray Crystallography & Docking B->C D SAR Optimization (Regioisomer Testing) C->D E Lead Compound Selection D->E

Fragment-based drug discovery workflow for pyrimidine derivatives.

Target Pathway Modulation

When optimized into a mature lead compound, pyrimidine-based inhibitors disrupt oncogenic translation by blocking specific nodes in the signaling cascade.

Signaling_Pathway A MAPK / ERK Pathway C MNK1 / MNK2 Kinases A->C B p38 MAPK Pathway B->C D eIF4E Phosphorylation C->D E Oncogenic Translation (Target Blocked) D->E F Pyrimidine Inhibitor (Fragment-derived) F->C Inhibits

MNK1/2 signaling pathway modulated by optimized pyrimidine-based inhibitors.

Chemical Synthesis & Validation Protocol

To ensure high fidelity in library generation, the synthesis of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride must be executed via a self-validating Nucleophilic Aromatic Substitution (SNAr) protocol.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 2-Chloro-4-methylpyrimidine, tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinol), Sodium Hydride (NaH), anhydrous DMF.

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert nitrogen atmosphere.

    • Add N-Boc-3-pyrrolidinol (1.0 eq) dropwise. Stir for 30 minutes.

    • Add 2-Chloro-4-methylpyrimidine (1.1 eq). Elevate the temperature to 60 °C and stir for 4 hours.

    • Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the Boc-protected intermediate.

  • Causality: The strong base (NaH) is strictly required to deprotonate the secondary alcohol. The resulting highly nucleophilic alkoxide is necessary to overcome the activation energy required to attack the electron-deficient 2-position of the pyrimidine ring.

Step 2: Boc Deprotection and Salt Formation

  • Reagents: 4M HCl in Dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in minimal DCM.

    • Add 10 equivalents of 4M HCl in Dioxane at room temperature. Stir for 2 hours.

    • Observe the precipitation of a white solid. Filter, wash with cold diethyl ether, and dry under a vacuum to yield the final hydrochloride salt.

  • Causality & Self-Validation: Using anhydrous HCl in dioxane prevents the aqueous hydrolysis of the newly formed ether linkage. The protocol is self-validating: the target hydrochloride salt is highly polar and insoluble in DCM/Dioxane, meaning the successful completion of the deprotection is visually confirmed by the precipitation of the product, eliminating the need for complex aqueous workups.

Biological Evaluation: Biochemical Assay Protocol

Once synthesized, the fragment and its derivatives must be evaluated for target engagement. The following protocol outlines a standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of the pyrimidine derivative (in 100% DMSO) into a 384-well pro-binding plate using an acoustic liquid handler to generate a 10-point dose-response curve.

  • Enzyme Incubation: Add 5 µL of the target enzyme (e.g., 2 nM MNK1 or CD73) diluted in assay buffer. Incubate at room temperature for 15 minutes to allow the fragment to equilibrate within the binding pocket.

  • Reaction Initiation: Add 5 µL of substrate/ATP mix. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection reagent (containing Europium-labeled antibodies). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Data Analysis: Calculate the IC₅₀ by plotting the FRET ratio (665/615 nm) against the log of the compound concentration using a 4-parameter logistic regression model.

References

  • MolPort Compound Database. "4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | 1420986-29-3." MolPort. Available at:[Link]

  • Vagadia, P. P., et al. "Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia." Journal of Medicinal Chemistry, vol. 68, no. 5, March 4, 2025, pp. 5824–5844. DOI: 10.1021/acs.jmedchem.4c03158. Available at:[Link]

  • Cen, L., et al. "Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy." Journal of Medicinal Chemistry, vol. 68, no. 11, June 12, 2025, pp. 11039-11061. DOI: 10.1021/acs.jmedchem.5c00035. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride: Physicochemical Properties and Applications in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary In modern fragment-based drug discovery (FBD...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted therapeutics, bifunctional building blocks are the cornerstone of rational drug design. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) is a highly versatile, stereochemically tunable scaffold[1][2]. It combines the well-established hinge-binding properties of a pyrimidine core with the solvent-channel-reaching flexibility of a pyrrolidine ring. This guide synthesizes the physicochemical profiling, structural causality, and self-validating experimental workflows required to successfully integrate this intermediate into advanced drug discovery pipelines, particularly for kinase inhibitors such as PIM, ROCK2, and LATS1/2[3][4].

Structural and Physicochemical Profiling

Understanding the baseline properties of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is critical for predicting its behavior in both synthetic workflows and biological assays[1][5].

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
Chemical Name 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochlorideStandard IUPAC nomenclature for the protonated salt[1].
CAS Number 1420986-29-3Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C₉H₁₄ClN₃ORepresents the base alkaloid (C₉H₁₃N₃O) + HCl[2].
Molecular Weight 215.68 g/mol Low molecular weight makes it an ideal fragment (Rule of 3 compliant)[5].
Physical State Crystalline SolidThe HCl salt prevents the formation of a viscous, easily oxidized free-base oil.
Hydrogen Bond Donors 2 (Pyrrolidine NH₂⁺)Crucial for forming salt bridges with aspartate/glutamate residues in target proteins.
Hydrogen Bond Acceptors 4 (Pyrimidine N, Ether O)Facilitates interaction with the kinase hinge region (e.g., backbone NH of hinge residues).
Solubility High in H₂O and DMSOThe hydrochloride salt form drastically improves aqueous solubility for biological assays.
The Causality of the Hydrochloride Salt

A common question among junior chemists is why this building block is exclusively supplied and stored as a hydrochloride salt rather than a free base. The causality is threefold:

  • Oxidative Stability: Secondary amines in pyrrolidine rings are highly susceptible to aerial oxidation, leading to N-oxide impurities. Protonation drastically lowers the HOMO energy of the nitrogen lone pair, rendering it inert to ambient oxygen.

  • Handling and Hygroscopicity: The free base of this specific ether-linked scaffold is typically a sticky, hygroscopic oil. The HCl salt forces a highly ordered crystal lattice, allowing for precise gravimetric weighing during high-throughput screening (HTS) library synthesis.

  • Solubility Kinetics: For biochemical assays, the salt form ensures rapid and complete dissolution in DMSO or aqueous buffers, preventing false negatives caused by compound precipitation.

Mechanistic Role in Drug Design (Pharmacophore Mapping)

The architecture of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine is not accidental; it is a privileged scaffold engineered to exploit specific micro-environments within the orthosteric ATP-binding site of kinases. As demonstrated in recent literature regarding AGC kinases ([4]) and Pan-PIM kinases ([3]), each moiety serves a distinct mechanistic purpose.

  • The Pyrimidine Core: Acts as the primary anchor. The nitrogen atoms in the pyrimidine ring are perfectly positioned to accept hydrogen bonds from the backbone amides of the kinase hinge region.

  • The 4-Methyl Substitution: Provides a calculated steric "bump." This methyl group projects into a highly conserved hydrophobic sub-pocket adjacent to the gatekeeper residue, enhancing kinase selectivity by clashing with kinases that lack this specific cavity volume.

  • The Pyrrolidine Ring: The secondary amine is protonated at physiological pH. Structural biology studies (e.g., X-ray crystallography of ROCK2 complexes) reveal that this positively charged nitrogen forms a critical salt bridge with the carboxylate of conserved Aspartate residues (e.g., Asp176) located in the ribose region of the ATP binding site[4].

  • The Ether Linkage: Unlike direct C-N or C-C bonds, the oxygen ether provides conformational flexibility, allowing the pyrrolidine ring to adopt the optimal vector to reach the aforementioned Aspartate residue without introducing severe entropic penalties.

PharmacophoreLogic Compound 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Pyrimidine Pyrimidine Core (Hinge Binder) Compound->Pyrimidine Base Scaffold Methyl 4-Methyl Group (Hydrophobic Pocket) Compound->Methyl C4 Position Ether Ether Linkage (Flexibility) Compound->Ether C2 Position Pyrrolidine Pyrrolidine Ring (Salt Bridge) Compound->Pyrrolidine via Ether ATP Hinge Region ATP Hinge Region Pyrimidine->ATP Hinge Region H-Bonds Selectivity Pocket Selectivity Pocket Methyl->Selectivity Pocket Steric Fit Aspartate Residue Aspartate Residue Pyrrolidine->Aspartate Residue Ionic Interaction

Fig 1. Pharmacophore mapping of the pyrimidine-pyrrolidine scaffold in kinase ATP-binding pockets.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every step includes an internal check to differentiate between a true negative result and an experimental failure.

Protocol A: Analytical Characterization (LC-MS Validation)

Before utilizing the building block in synthesis, its purity and structural integrity must be validated. Secondary amines often exhibit severe peak tailing on standard C18 columns due to interactions with residual silanols.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. Self-Validation: Add 1 µg/mL of caffeine as an internal standard (IS) to verify MS ionization efficiency and column retention.

  • Mobile Phase Selection (Critical Causality): Do not use standard 0.1% Formic Acid. Instead, use a basic mobile phase (10 mM Ammonium Bicarbonate in Water, pH 9.0) paired with Acetonitrile. Why? At pH 9.0, the pyrrolidine nitrogen is partially deprotonated, neutralizing its charge and preventing secondary interactions with the silica support, yielding a sharp, symmetrical chromatographic peak.

  • Mass Spectrometry: Run in ESI+ mode. Look for the [M+H]⁺ peak at m/z 180.1 (the mass of the free base C₉H₁₃N₃O + H⁺). The chloride ion will not be visible in positive mode.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Coupling Workflow

This protocol details how to couple the pyrrolidine nitrogen to a larger aryl/heteroaryl electrophile (e.g., to build a LATS1/2 inhibitor scaffold).

Step-by-Step Methodology:

  • In-Situ Freebasing: To a dry reaction vial, add 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (1.0 eq) and the target aryl chloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt, liberating the nucleophilic secondary amine. The remaining 2.0 eq act as the acid scavenger for the SNAr reaction.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate. Validation Step: Wash the organic layer with a 10% aqueous citric acid solution. Unreacted pyrrolidine starting material will be protonated and pulled into the aqueous layer, while the sterically hindered, less basic coupled product will remain in the organic layer. This ensures crude purity before prep-HPLC.

  • Purification: Concentrate the organic layer and purify via reverse-phase prep-HPLC.

Workflow QC 1. Analytical QC (LC-MS/NMR) Freebasing 2. In-Situ Freebasing QC->Freebasing Coupling 3. SNAr Coupling Freebasing->Coupling Purification 4. Prep-HPLC Purification Coupling->Purification Validation 5. Product Validation Purification->Validation

Fig 2. Self-validating experimental workflow for integrating the building block into drug scaffolds.

Conclusion

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is far more than a simple chemical reagent; it is a highly optimized pharmacophore module. By understanding the causality behind its physical salt form, its precise geometry for kinase hinge-binding, and the specific analytical conditions required to handle secondary amines, drug development professionals can dramatically accelerate hit-to-lead optimization cycles in oncology and regenerative medicine pipelines.

References

  • "4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride — Chemical Substance Information", NextSDS. URL: [Link]

  • "4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | 1420986-29-3", MolPort. URL:[Link]

  • "Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors", J-Stage. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Pathways Affected by 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

A Senior Application Scientist's Perspective on a Novel Small Molecule Authored by: Gemini AI Abstract 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a synthetic heterocyclic compound with potential applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Novel Small Molecule

Authored by: Gemini AI

Abstract

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a synthetic heterocyclic compound with potential applications in drug discovery and development. While direct research on this specific molecule is limited, its structural motifs—a substituted pyrimidine core and a pyrrolidine ring—are well-characterized pharmacophores found in numerous biologically active agents. This technical guide provides a comprehensive analysis of the potential biological pathways that may be modulated by this compound, drawing on established knowledge of its constituent chemical moieties. We will explore potential interactions with key cellular signaling cascades, including pyrimidine biosynthesis and protein kinase signaling. Furthermore, this guide will present detailed, field-proven experimental protocols for researchers to validate these hypotheses and elucidate the compound's precise mechanism of action.

Introduction: Deconstructing the Molecule to Predict Function

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In the case of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, we can infer its likely biological interactions by examining its two primary components: the pyrimidine ring and the pyrrolidinyl group.

The pyrimidine scaffold is a cornerstone in medicinal chemistry. As a fundamental component of nucleobases, its derivatives are integral to a vast array of biological processes.[1] Synthetic pyrimidines have been successfully developed as anticancer, antiviral, and antimicrobial agents.[2][3] Their mechanism of action often involves mimicking endogenous pyrimidines to competitively inhibit enzymes involved in nucleic acid synthesis or to modulate the activity of protein kinases.

The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged scaffold in drug discovery.[4][5] Its inclusion in a molecule can enhance solubility, improve pharmacokinetic properties, and provide a key interaction point with target proteins.[5] The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating precise binding within a protein's active site.[5]

Based on these structural features, this guide will focus on two primary, plausible biological pathways that 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride may affect: the de novo pyrimidine biosynthesis pathway and protein kinase signaling cascades.

Potential Biological Pathway I: Inhibition of De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process essential for DNA and RNA synthesis, cell proliferation, and survival. A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).[6][7][8]

Mechanistic Hypothesis: Targeting Dihydroorotate Dehydrogenase (DHODH)

Structurally similar compounds containing a pyrimidine core have been identified as inhibitors of DHODH.[6][7] These inhibitors typically bind to the ubiquinone binding site of the enzyme, preventing the oxidation of dihydroorotate to orotate.[6][7] Disruption of this crucial step depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth. This mechanism is a validated target in the treatment of cancer and inflammatory diseases.[8]

Given the presence of the pyrimidine scaffold in 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, it is a strong candidate for a DHODH inhibitor. The 4-methyl and the 2-(pyrrolidin-3-yloxy) substituents would likely influence its binding affinity and selectivity for the enzyme's active site.

Experimental Validation Workflow

To investigate the hypothesis that 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride inhibits DHODH, a multi-step experimental approach is recommended.

DHODH_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays enzymatic_assay DHODH Enzymatic Assay binding_assay Biophysical Binding Assay (e.g., SPR, ITC) enzymatic_assay->binding_assay Confirms direct interaction proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) enzymatic_assay->proliferation_assay Translates to cellular effect rescue_experiment Pyrimidine Rescue Experiment proliferation_assay->rescue_experiment Validates on-target effect metabolomic_analysis Metabolomic Profiling rescue_experiment->metabolomic_analysis Confirms pathway disruption

Caption: Experimental workflow to validate DHODH inhibition.

  • Objective: To determine the direct inhibitory effect of the compound on DHODH enzyme activity.

  • Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (substrate)

    • Decylubiquinone (electron acceptor)

    • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (test compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, DHODH enzyme, and varying concentrations of the test compound.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

    • Calculate the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Potential Biological Pathway II: Modulation of Protein Kinase Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors.

Mechanistic Hypothesis: Targeting Kinase Cascades

Numerous pyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR and MAPK pathways.[9] The 2-amino or 2-oxy pyrimidine scaffold can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high-affinity inhibition. The substituents at the 4- and other positions of the pyrimidine ring contribute to selectivity and potency by interacting with other regions of the active site.

The structure of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is consistent with that of a potential kinase inhibitor. The 2-oxypyrimidine could interact with the kinase hinge, while the 4-methyl and pyrrolidin-3-yloxy groups could occupy adjacent hydrophobic pockets, conferring specificity for certain kinases.

Experimental Validation Workflow

A systematic approach is required to identify the potential kinase targets of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride.

Kinase_Inhibition_Workflow cluster_screening Initial Screening cluster_validation Target Validation kinome_scan Kinome-Wide Profiling cell_based_screen Cell-Based Phenotypic Screen kinome_scan->cell_based_screen Identifies potential targets ic50_determination In Vitro Kinase Assays (IC50) kinome_scan->ic50_determination Prioritizes hits western_blot Western Blotting for Downstream Signaling ic50_determination->western_blot Confirms cellular activity cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) western_blot->cellular_thermal_shift Verifies target engagement in cells

Caption: Workflow for identifying and validating kinase targets.

  • Objective: To assess the effect of the compound on the phosphorylation status of downstream substrates of a candidate kinase.

  • Materials:

    • Cancer cell line with a known activated kinase pathway (e.g., a cell line with a specific KRAS mutation for MAPK pathway analysis).

    • 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (total and phosphorylated forms of the kinase and its downstream targets)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.

Quantitative Data Summary

As direct experimental data for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is not publicly available, the following table provides a template for summarizing key quantitative metrics that should be determined through the experimental workflows described above.

Parameter Experimental Assay Expected Metric Significance
DHODH Inhibition DHODH Enzymatic AssayIC50 (nM or µM)Potency of direct enzyme inhibition.
Cellular Antiproliferative Activity Cell Proliferation AssayGI50 (nM or µM)Efficacy in inhibiting cell growth.
Kinase Inhibition In Vitro Kinase AssayIC50 (nM or µM)Potency against a specific kinase.
Target Engagement Cellular Thermal Shift AssayΔTm (°C)Confirmation of target binding in a cellular context.

Conclusion and Future Directions

While the precise biological role of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride remains to be elucidated, its chemical structure strongly suggests potential activity as an inhibitor of de novo pyrimidine biosynthesis or as a modulator of protein kinase signaling. The experimental frameworks provided in this guide offer a robust and logical path for researchers to systematically investigate these hypotheses.

Future research should focus on executing these validation studies to pinpoint the specific molecular target(s) of this compound. Subsequent lead optimization efforts could then be employed to enhance its potency, selectivity, and drug-like properties, potentially paving the way for the development of a novel therapeutic agent. The pyrrolidine moiety, in particular, offers a rich site for chemical modification to fine-tune the compound's pharmacological profile.[5]

References

  • NextSDS. (n.d.). 2-methyl-4-(pyrrolidin-3-yl)pyrimidine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(49), e2313197120.
  • PNAS. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • Ohki, H., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5030-5034.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
  • Liau, B. B., et al. (2019). Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells.
  • Ohki, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3191-3194.
  • Seela, F., et al. (1989). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 32(8), 1883-1890.
  • Wang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities.
  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]

  • Moi, D., et al. (2023). Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. European Journal of Medicinal Chemistry, 260, 115730.
  • ResearchGate. (2025). Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Cell Viability Screening Protocol for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists Application: Fragment-based drug discovery, structure-activity relationship (SAR) profiling, and cytotoxicity screening. Scientific Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists Application: Fragment-based drug discovery, structure-activity relationship (SAR) profiling, and cytotoxicity screening.

Scientific Rationale & Mechanistic Context

In the landscape of targeted therapeutics, the pyrimidine nucleus serves as a foundational privileged scaffold[1][2]. Specifically, derivatives containing the 4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine motif are frequently utilized as high-affinity, ATP-competitive hinge-binders in the development of novel kinase inhibitors[3]. Because these fragments are designed to disrupt pro-survival signaling pathways (such as PI3K/AKT or MAPK), their primary phenotypic readout in early-stage drug discovery is the suppression of cellular proliferation and viability.

To accurately capture the biological activity of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) and its elaborated derivatives, we employ an ATP-based bioluminescent assay[4][5].

Causality in Assay Selection: Why choose ATP luminescence over traditional colorimetric tetrazolium (MTT/MTS) assays? Fragment compounds often require screening at higher concentrations (up to 100 µM), which can precipitate or interact chemically with tetrazolium salts, causing false-positive absorbance artifacts[6][7]. The ATP-dependent luciferase reaction bypasses these optical interferences. Furthermore, because ATP is strictly synthesized by metabolically active cells and rapidly degrades upon necrosis, it provides a highly sensitive, real-time snapshot of cell viability without the need for extended reagent incubation periods[4][6].

Pathway Inhibitor Pyrimidine Derivative (Test Compound) Kinase Target Kinase (e.g., EGFR/PI3K) Inhibitor->Kinase Competitive Inhibition Signaling Pro-survival Signaling (AKT/MAPK) Kinase->Signaling Phosphorylation Metabolism Mitochondrial Metabolism Signaling->Metabolism Promotes ATP ATP Production (Viability Readout) Metabolism->ATP Generates

Caption: Mechanistic impact of pyrimidine kinase inhibitors on cellular ATP.

Experimental Workflow

The following workflow is optimized for 384-well microplates, balancing reagent conservation with high-throughput statistical robustness.

Workflow A Day 1 Cell Seeding (384-well plate) B Day 2 Compound Addition (10-point titration) A->B C Day 4 ATP-Luminescence Assay B->C D Data Analysis (IC50 & Z'-factor) C->D

Caption: High-throughput 384-well screening workflow for pyrimidine derivatives.

Step-by-Step Methodology

Phase 1: Compound Preparation
  • Solubilization: Dissolve 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride in 100% anhydrous DMSO to yield a 10 mM stock solution.

    • Causality: While the hydrochloride salt is water-soluble, storing the master stock in DMSO prevents aqueous hydrolysis over time and ensures uniform cell membrane permeability during the assay.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

Phase 2: Cell Seeding (Day 1)
  • Harvesting: Harvest target cancer cells (e.g., HCT116 or A549) at 70-80% confluence.

  • Plating: Dispense 1,000 cells per well in 40 µL of complete growth media into a solid white, flat-bottom 384-well plate.

    • Causality: Seeding at exactly 1,000 cells/well ensures the population remains in the logarithmic growth phase for the entire 72-hour assay. Overconfluent cells trigger contact inhibition, which artificially downregulates metabolism and skews the compound's apparent IC50. White plates are mandatory to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂.

Phase 3: Compound Treatment (Day 2)
  • Dosing: Using an acoustic liquid handler (e.g., Echo 550) or a multi-channel pipette, transfer 40 nL of the serially diluted compound into the 40 µL assay wells.

    • Causality: This achieves a final DMSO concentration of 0.1% (v/v). Maintaining DMSO at or below 0.1% is critical; concentrations exceeding 0.5% induce baseline cytotoxicity, confounding the viability data[5][7].

  • Incubation: Return plates to the incubator for 72 hours.

Phase 4: Viability Measurement (Day 4)
  • Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate results in "edge effects," where the outer wells cool faster than the inner wells, creating an artificial gradient of luminescence.

  • Lysis & Readout: Add 40 µL of room-temperature CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., EnVision or Synergy) using a standard luminescence protocol (integration time: 0.5 - 1.0 second/well).

The Self-Validating System & Quality Control

To ensure scientific trustworthiness, every assay plate must act as an independent, self-validating system. This is achieved by embedding strict controls into the plate map to calculate the Z'-factor , a statistical measure of assay robustness.

  • Positive Control (100% Inhibition): 1 µM Staurosporine (induces complete apoptosis).

  • Negative Control (0% Inhibition): 0.1% DMSO vehicle.

Formula: Z' = 1 - (3 × (SD_pos + SD_neg) / |Mean_neg - Mean_pos|)

Quantitative Data Summary
Metric / ParameterTarget ThresholdInterpretation / Causality
Z'-factor ≥ 0.5Validates the plate. Indicates excellent separation between positive and negative controls with minimal pipetting variance.
Signal-to-Background (S/B) > 100:1Ensures the assay has a sufficient dynamic range to detect partial inhibition by weak fragments.
Expected IC50 (Bare Fragment) 50 µM - >100 µMBare pyrimidine scaffolds typically show low intrinsic potency until elaborated with specific functional groups.
Expected IC50 (Optimized Lead) < 100 nMSuccessful SAR elaboration of the scaffold should yield nanomolar target engagement and cytotoxicity.
DMSO Tolerance ≤ 0.1% FinalPrevents solvent-induced cell death, ensuring observed toxicity is strictly compound-driven.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCBI Bookshelf) URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound Class: Small Molecule / Heterocyclic Basic Amine (Hydrochloride Salt) Introduction & Physicochemical Rationale 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound Class: Small Molecule / Heterocyclic Basic Amine (Hydrochloride Salt)

Introduction & Physicochemical Rationale

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a highly versatile pharmacophore frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. When transitioning this compound—or its direct structural analogs—from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation, the physicochemical properties of the molecule dictate the experimental design.

The Causality of the Salt Form: The presence of the basic pyrrolidine nitrogen, formulated specifically as a hydrochloride (HCl) salt, drastically alters the compound's hydration energy. Unlike its free-base counterpart, which often suffers from poor aqueous solubility and requires harsh organic co-solvents, the HCl salt is highly hydrophilic. This allows researchers to utilize aqueous-dominant formulation strategies. Avoiding high concentrations of lipophilic co-solvents (like PEG400 or N-methylpyrrolidone) is critical, as these excipients can induce dose-limiting toxicities, alter hemodynamics, and artificially skew intrinsic clearance ( CL ) and volume of distribution ( Vdss​ ) calculations[1].

Formulation Strategy & Tolerability

To ensure that the PK data reflects the intrinsic properties of the drug rather than vehicle-induced artifacts, the formulation must be meticulously designed.

Intravenous (IV) Formulation Rationale

For IV administration, the compound must be completely dissolved to prevent fatal micro-embolisms in the pulmonary capillary bed. Because the HCl salt is highly water-soluble, we can bypass heavy solvent loads. A vehicle consisting of 5% DMSO in 95% Physiological Saline (0.9% NaCl) is optimal. The 5% DMSO ensures that any minor lipophilic domains of the pyrimidine ring are solvated, while the saline provides an isotonic environment that prevents hemolysis[1].

Peroral (PO) Formulation Rationale

For oral gavage, the acidic environment of the stomach will readily dissolve the HCl salt. However, to ensure uniform dosing across the cohort, the compound should be formulated in a viscous suspending agent. 0.5% Hydroxypropyl Methylcellulose (HPMC) in deionized water prevents rapid settling of the compound in the dosing syringe, ensuring that the exact calculated dose is delivered to the gastrointestinal tract.

Table 1: Recommended Vehicle Compositions & Tolerability Limits
RoutePrimary SolventCo-SolventMax Dosing VolumeMechanistic Rationale
IV 0.9% Saline (95%)DMSO (5%)5 mL/kgPrevents precipitation; avoids PEG400-induced vasodilation and altered cardiac output.
PO diH 2​ O (99.5%)HPMC (0.5%)10 mL/kgViscous polymer ensures uniform dosing; highly biocompatible for GI transit.

Experimental Workflow & Decision Logic

The following diagram illustrates the critical path from formulation to the final Go/No-Go decision based on systemic exposure.

Workflow A Compound: 4-Methyl-2-(pyrrolidin-3-yloxy) pyrimidine HCl B Formulation Strategy (Aqueous-dominant due to HCl salt) A->B C IV Dosing (1-2 mg/kg) Vehicle: 5% DMSO / 95% Saline B->C D PO Dosing (5-10 mg/kg) Vehicle: 0.5% HPMC in Water B->D E Serial Blood Sampling (Submandibular, 0.083 - 24h) C->E D->E F LC-MS/MS Bioanalysis & Non-Compartmental Analysis E->F G Go/No-Go Lead Optimization Decision (Target: Bioavailability > 30%) F->G

In vivo PK workflow for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl.

Step-by-Step In Vivo Pharmacokinetic Protocol

This protocol utilizes a serial bleeding technique , which allows a complete concentration-time profile to be generated from a single mouse. This self-validating approach drastically reduces inter-subject biological variation and reduces animal usage by up to 80% compared to traditional terminal cardiac puncture methods[2].

Step 4.1: Animal Preparation
  • Subject Selection: Procure male C57BL/6 mice (8–10 weeks old, 20–25 g).

  • Fasting Protocol: Fast the PO cohort for 12 hours prior to dosing (water provided ad libitum). Causality: Fasting eliminates the "food effect," where variable gastric emptying rates and drug-binding to dietary proteins confound absorption kinetics[3]. The IV cohort may remain fed.

Step 4.2: Dose Administration
  • IV Administration: Warm the mouse briefly under a heat lamp to dilate the lateral tail vein. Inject the 5% DMSO/95% Saline formulation at a dose of 1 to 2 mg/kg using a 27G needle. Ensure the injection is a smooth bolus (over 5–10 seconds).

  • PO Administration: Administer the 0.5% HPMC suspension at a dose of 5 to 10 mg/kg via oral gavage using a 20G reusable stainless-steel feeding needle.

Step 4.3: Serial Blood Sampling

Note: Precise timing is critical for accurate Cmax​ and AUC calculations.

  • Timepoints:

    • IV: 5 min (0.083 h), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h[3].

    • PO: 15 min (0.25 h), 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

  • Extraction: Restrain the mouse and puncture the submandibular vein using a 4 mm animal lancet[2].

  • Collection: Collect exactly 20–30 µL of whole blood per timepoint into K 2​ EDTA-coated microvette tubes. Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.

  • Processing: Centrifuge the tubes at 2,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a clean 96-well plate and store at -80°C until analysis.

Step 4.4: Bioanalysis (LC-MS/MS)
  • Protein Precipitation: To 10 µL of plasma, add 30 µL of ice-cold Acetonitrile containing a structurally similar internal standard (IS).

  • Clarification: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a Sciex 6500+ Triple Quadrupole). Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the pyrimidine derivative.

Data Analysis & Interpretation

Following quantification, concentration-time data must be processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The following parameters will define the compound's viability for further efficacy models.

Table 2: Target Pharmacokinetic Parameters (NCA)
ParameterDefinitionImplication for Lead Optimization
Cmax​ Maximum plasma concentrationIndicates acute exposure; rapid spikes may correlate with Cmax​ -driven off-target toxicity.
Tmax​ Time to reach Cmax​ Reflects the rate of gastrointestinal absorption (PO route).
AUC0−∞​ Area under the curveRepresents total systemic exposure; mathematically required to calculate bioavailability.
CL Systemic clearanceHigh CL indicates rapid hepatic metabolism or renal excretion, necessitating frequent dosing.
Vdss​ Volume of distributionHigh Vdss​ indicates extensive tissue penetration beyond the plasma compartment.
%F Oral BioavailabilityThe ultimate metric for oral drugs ( AUCPO​/AUCIV​×100 ). Target is typically >30%.

References

  • Prediction of Compound Plasma Concentration–Time Profiles in Mice Using Random Forest Molecular Pharmaceutics (ACS Publications)[Link]

  • Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits Taylor & Francis[Link]

  • Murine Pharmacokinetic Studies PMC - National Institutes of Health (NIH)[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Characterization of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

Executive Summary 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a highly versatile synthetic building block, frequently utilized in the development of kinase inhibitors and KRAS G12C therapeutics. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a highly versatile synthetic building block, frequently utilized in the development of kinase inhibitors and KRAS G12C therapeutics. Structurally, it consists of a basic pyrrolidine ring linked to a 4-methylpyrimidine core via an ether oxygen. Characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a specific analytical challenge: the highly basic pyrrolidine nitrogen preferentially sequesters the proton during ionization, leading to uninformative fragmentation spectra.

This application note provides a deeply mechanistic, self-validating protocol for the comprehensive LC-MS/MS characterization of this compound. By understanding the causality behind its gas-phase dissociation, analysts can deploy dynamic In-Source Fragmentation (ISF) to bypass charge sequestration and achieve complete structural elucidation.

Physicochemical Properties & Exact Mass Parameters

Before initiating MS workflows, it is critical to establish the exact mass parameters of the free base. The hydrochloride salt dissociates completely in the aqueous LC mobile phase, meaning only the free base and its protonated adducts are observed in the mass spectrometer.

Table 1: Exact Mass and Ionization Parameters

ParameterValue
Compound Name 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Molecular Formula (Free Base) C9H13N3O
Monoisotopic Mass 179.1059 Da
Target Precursor Ion [M+H]+ 180.1131 Da
Primary Ionization Site Pyrrolidine Secondary Amine (pKa ~9.5)
Preferred Ionization Mode Electrospray Ionization Positive (ESI+)

Mechanistic Insights: Ionization and The "Pyrrolidine Effect"

To design an effective MS/MS method, one must understand the causality of the molecule's behavior in the gas phase.

Proton Affinity and Charge Localization: During ESI+, protons localize on the most basic site of the molecule. The secondary amine of the pyrrolidine ring is significantly more basic than the nitrogen atoms in the pyrimidine ring. Consequently, the precursor ion [M+H]+ (m/z 180.1131) carries its charge almost exclusively on the pyrrolidine moiety.

The Pyrrolidine Effect in CID/HCD: When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes charge-directed fragmentation. Because the charge is trapped on the pyrrolidine ring, the lowest energy pathway is the cleavage of the C-O ether bond. This results in a dominant pyrrolidine cation (m/z 70.0651) while the pyrimidine core is lost as an undetectable neutral species. This phenomenon, common in basic pyrrolidine-containing scaffolds like KRAS inhibitors, severely hinders the structural elucidation of the pyrimidine core .

Ether Cleavage Dynamics: To interrogate the pyrimidine core, the ether bond must be cleaved under conditions that allow the pyrimidine fragment to retain a charge 1. This is achieved by manipulating source voltages to induce fragmentation before the quadrupole mass filter.

FragmentationPathway Precursor [M+H]+ m/z 180.1131 Protonated Precursor Pyrrolidine Pyrrolidine Cation m/z 70.0651 Charge Sequestration Precursor->Pyrrolidine Dominant Pathway (HCD) Pyrimidine Pyrimidinol Core m/z 111.0553 Ether Cleavage Precursor->Pyrimidine In-Source Fragmentation (ISF) LossNH3 [M+H - NH3]+ m/z 163.0866 Ring Opening Precursor->LossNH3 Minor Pathway

Proposed mass spectrometry fragmentation pathways for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute data integrity, the following protocol incorporates a dynamic decision matrix. The system validates the quality of its own fragmentation data in real-time and adjusts parameters to guarantee comprehensive structural coverage.

Step 1: Sample Preparation & System Suitability
  • Action: Dissolve 1.0 mg of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride in 1.0 mL of 50:50 LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid (FA). Dilute to a working concentration of 100 ng/mL.

  • Causality: The hydrochloride salt readily dissociates in aqueous environments. The addition of 0.1% FA ensures the basic pyrrolidine nitrogen is fully protonated in solution prior to electrospray aerosolization, maximizing ESI+ ionization efficiency.

  • Validation Check: Inject a solvent blank followed by the sample. The system is validated for acquisition if the Extracted Ion Chromatogram (XIC) for m/z 180.1131 exhibits a signal-to-noise ratio > 100:1 with a symmetrical Gaussian peak shape.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: H2O + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: The highly basic nature of the pyrrolidine ring can lead to secondary electrostatic interactions with unendcapped silanols on the stationary phase, causing severe peak tailing. The acidic mobile phase suppresses silanol ionization (keeping them protonated and neutral), ensuring sharp, reproducible elution.

Step 3: Dynamic MS/MS Acquisition (The Self-Validating Loop)
  • Action: Perform HCD at a Normalized Collision Energy (NCE) of 25%.

  • Causality: Standard HCD drives charge-directed cleavage.

  • Validation (Decision Matrix): The instrument control software evaluates the resulting MS2 spectrum. If the relative abundance of the pyrrolidine fragment (m/z 70.0651) is >95% and the pyrimidine core fragment (m/z 111.0553) is <5%, the structural data is deemed insufficient due to charge sequestration. The protocol automatically triggers Step 4.

Step 4: In-Source Fragmentation (ISF) Trigger
  • Action: Automatically increase the in-source declustering potential (or cone voltage) from standard levels (e.g., 20V) to high levels (e.g., 80V-100V). Isolate the resulting ISF fragment at m/z 111.0553 in the quadrupole, and perform MS/MS (pseudo-MS3) on this newly generated core ion.

  • Causality: High source voltage accelerates ions through the intermediate pressure region of the source, causing high-energy collisions with residual gas before the ions enter the mass analyzer. This intentionally shatters the weak ether linkage in the source 1. By breaking the molecule before quadrupole isolation, we bypass the pyrrolidine proton sequestration, allowing direct structural interrogation of the pyrimidine moiety .

LCMSWorkflow Prep Sample Prep 0.1% FA in ACN/H2O FullScan ESI-MS1 Monitor m/z 180.11 Prep->FullScan Decision Is m/z 70.06 >95% Base Peak? FullScan->Decision HCD Activation Standard Standard MS2 Record Spectra Decision->Standard NO ISF Trigger ISF Isolate m/z 111.05 Decision->ISF YES (Pyrrolidine Effect)

Self-validating LC-MS/MS workflow utilizing dynamic In-Source Fragmentation (ISF) triggering.

Quantitative Data Interpretation

Upon successful execution of the self-validating workflow, the analyst will observe a distinct set of fragment ions. The table below summarizes the quantitative exact mass data and the mechanistic origin of each diagnostic ion.

Table 2: Diagnostic MS/MS Fragment Ions and Mechanistic Assignments

m/z (Observed)FormulaMass ErrorStructural AssignmentMechanistic Origin
180.1131 [C9H14N3O]+< 2.0 ppmIntact Protonated PrecursorESI+ Protonation at Pyrrolidine N
163.0866 [C9H11N2O]+< 2.0 ppmLoss of AmmoniaPyrrolidine ring opening and neutral loss of NH3
111.0553 [C5H7N2O]+< 2.0 ppm4-Methylpyrimidin-2-olEther cleavage via ISF (Charge retained on Pyrimidine)
86.0600 [C4H8NO]+< 2.0 ppmPyrrolidin-3-ol CationEther cleavage (Oxygen retained on Pyrrolidine)
70.0651 [C4H8N]+< 2.0 ppmPyrrolidine CationEther cleavage (Charge Sequestration / Base Peak)

References

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.[Link]

  • [1] Zhang, et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Microbiology.[Link]

Sources

Application

Application Note: Preclinical Formulation and Oral Gavage Protocol for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Content Focus: Physicochemical rationale, vehicle selection, compounding methodology, and in vivo administration workflows. Scientific Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Content Focus: Physicochemical rationale, vehicle selection, compounding methodology, and in vivo administration workflows.

Scientific Rationale & Physicochemical Profiling

The transition of a small molecule from in vitro screening to in vivo preclinical models requires a rigorous formulation strategy[1]. The compound 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine features a weakly basic pyrimidine core and a highly basic pyrrolidine moiety. Formulating this molecule as a hydrochloride (HCl) salt is a deliberate chemical strategy designed to maximize its aqueous solubility. In contemporary drug development, more than half of all small-molecule therapeutics are developed as salt forms to achieve viable and reproducible pharmacokinetic (PK) profiles[2].

The Causality of Formulation Choices

While the HCl salt form ensures rapid dissolution in the aqueous environment of the gastric fluid, it introduces a critical formulation challenge: pH depression . Dissolving high concentrations of an HCl salt in unbuffered vehicles (like water or saline) can drastically lower the solution's pH. Administering highly acidic solutions (pH < 3.0) via oral gavage can induce severe gastric mucosal irritation, trigger stress responses, and alter gastric emptying rates, thereby confounding PK and efficacy data[3].

Therefore, our protocol mandates a self-validating pH check prior to dosing. If the formulation pH falls outside the physiological tolerance range (pH 4.0–7.4), it must be titrated.

Vehicle Selection Strategy

To accommodate varying dose requirements—from low-dose PK studies to high-dose Maximum Tolerated Dose (MTD) toxicology studies—we utilize a tiered vehicle selection matrix[1].

  • Tier 1 (True Solution): Utilized when the target dose concentration is well within the compound's aqueous solubility limit. The preferred vehicle is 0.9% Sterile Saline or Sterile Water for Injection (WFI) [4]. Solutions provide the highest bioavailability and lowest PK variability.

  • Tier 2 (Homogeneous Suspension): Required when the dose exceeds the solubility limit. The preferred vehicle is 0.5% Methylcellulose (MC) + 0.1% Tween 80 [3]. The MC polymer increases the vehicle's viscosity, preventing the rapid sedimentation of undissolved API particles, while Tween 80 acts as a surfactant/wetting agent to ensure uniform dispersion and prevent particle agglomeration.

FormulationTree Start 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl Determine Target Dose CheckSol Dose < Solubility Limit? Start->CheckSol Tier1 Tier 1: True Solution (0.9% Saline or WFI) CheckSol->Tier1 Yes Tier2 Tier 2: Suspension (0.5% MC + 0.1% Tween 80) CheckSol->Tier2 No pHCheck Check & Adjust pH (Target: 4.0 - 7.4) Tier1->pHCheck Tier2->pHCheck Gavage In Vivo PO Gavage (Max 10 mL/kg) pHCheck->Gavage

Formulation decision matrix for preclinical oral gavage.

Step-by-Step Formulation Protocols

Tier 1: Aqueous Solution Preparation (Low to Moderate Doses)
  • Vehicle Preparation: Aliquot the required volume of 0.9% Sterile Saline into a sterile glass vial equipped with a magnetic stir bar.

  • API Addition: Slowly weigh and transfer the calculated mass of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride into the vortex of the stirring vehicle.

  • Dissolution: Stir at 400 RPM at room temperature for 15–30 minutes until visually clear.

  • Validation Checkpoint (Visual): Inspect the vial against a stark black-and-white background. The presence of a Tyndall effect (light scattering) indicates incomplete dissolution. If observed, gently warm the solution (max 40°C) or transition to the Tier 2 protocol.

  • pH Adjustment: Measure the pH using a micro-probe. If pH < 4.0, add 0.1 N NaOH dropwise until the pH reaches 4.0–6.0. Note: Over-titration may cause the free base to precipitate.

Tier 2: Suspension Preparation (High Doses / MTD Studies)
  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cP) in WFI. Allow it to hydrate overnight at 4°C. Add 0.1% (v/v) Tween 80 and mix thoroughly[3].

  • Wetting the API: Place the weighed API powder in a glass mortar. Add a few drops of the vehicle and triturate with a pestle to form a smooth, lump-free paste.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.

  • Validation Checkpoint (Stability): Transfer to a dosing vial and stir continuously. Stop stirring for 5 minutes to verify that rapid sedimentation does not occur. The suspension must remain homogeneous during the entire dosing window.

In Vivo Oral Gavage (PO) Workflow in Mice

Oral gavage delivers the formulation directly into the lower esophagus or stomach, ensuring precise dosing[5]. The standard maximum dosing volume for mice is 10 mL/kg (equivalent to 1% of body weight)[5][6].

Equipment Selection
  • Needle: Use an 18–20 gauge flexible PTFE or stainless steel feeding tube with a rounded/bulb tip (1.5 inches in length for adult mice)[5]. The bulb tip is critical to prevent esophageal perforation.

  • Syringe: 1 mL Luer-lock syringe.

Administration Protocol
  • Volume Calculation: Weigh the mouse and calculate the exact dosing volume (see Table 2).

  • Depth Measurement: Measure the gavage needle from the tip of the animal's nose to the bottom of the sternum (last rib). Mark this depth on the needle with a permanent marker to prevent over-insertion and gastric rupture[5][6].

  • Restraint: Scruff the mouse firmly by grasping the skin over the shoulders with the thumb and middle fingers. Extend the head back gently to create a straight anatomical line through the neck and esophagus[5].

  • Insertion: Place the bulb tip into the diastema (the gap between the incisors and molars). Gently advance the tube along the upper palate. The animal will exhibit a natural swallowing reflex[5][6].

  • Validation Checkpoint (Placement): Advance the tube smoothly in one motion until the depth marker is reached. If any resistance is felt, or if the animal gasps/struggles abnormally, the needle may be in the trachea. Withdraw immediately and re-attempt [5][6].

  • Dosing: Depress the syringe plunger smoothly. Do not rotate the tube. Once administered, gently withdraw the needle following the same anatomical curve.

PKPathway PO Oral Gavage (Liquid Vehicle) Stomach Stomach (HCl Salt Dissolution) PO->Stomach Intestine Small Intestine (Enterocyte Absorption) Stomach->Intestine Portal Portal Vein (Hepatic Transport) Intestine->Portal Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic

Pharmacokinetic absorption pathway following oral gavage.

Quantitative Data Summaries

Table 1: Vehicle Selection Matrix for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl

Target Dose (mg/kg)Estimated Conc. (mg/mL)*Recommended VehicleFormulation StatepH Adjustment Required?
1 – 100.1 – 1.00.9% Saline or WFITrue SolutionMonitor (Likely No)
10 – 501.0 – 5.00.9% Saline or WFITrue SolutionYes (Titrate to >4.0)
> 50 (MTD)> 5.00.5% MC + 0.1% Tween 80SuspensionYes (Titrate to >4.0)

*Assuming a standard dosing volume of 10 mL/kg.

Table 2: Standardized Dosing Volume Calculations (10 mL/kg Rule)

Mouse Body Weight (g)Dosing Volume (µL)Dosing Volume (mL)
18.01800.18
20.02000.20
22.02200.22
25.02500.25
30.03000.30

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) - PMC URL:1

  • LAB_021 Oral Gavage in Mice and Rats Source: University of Queensland (uq.edu.au) URL:6

  • Application Notes and Protocols for Formulating Buclizine for In Vivo Preclinical Studies Source: Benchchem URL:4

  • Oral Gavage In Mice and Rats - IACUC Guidelines Source: University of California, San Francisco (UCSF) URL:5

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design Source: ACS Publications (Molecular Pharmaceutics) URL:3

  • From Bench to Clinic: Preclinical and First-in-Human Development Strategies Source: Amazon AWS Hosted Whitepaper URL:2

Sources

Method

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of the synthesis, underlying chemical principles, and applications of 4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. This heterocyclic compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, underlying chemical principles, and applications of 4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. This heterocyclic compound is a valuable intermediate for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document offers detailed, field-proven protocols, mechanistic insights, and a discussion of the broader significance of this scaffold in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrrolidin-Yloxy-Pyrimidine Scaffold

The fusion of pyrimidine and pyrrolidine moieties through an ether linkage creates a molecular scaffold of significant interest in contemporary drug discovery. Pyrimidine rings are fundamental components of nucleobases and are prevalent in a multitude of FDA-approved drugs, including anticancer and antiviral agents.[1][2] Their planar structure and hydrogen bonding capabilities make them ideal for interacting with the hinge region of kinase active sites.[3] The pyrrolidine ring, a saturated five-membered heterocycle, introduces three-dimensional character and often a chiral center, which can be crucial for achieving high-affinity and selective binding to protein targets.[4]

The title compound, 4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, combines these features, making it a key building block for a new generation of kinase inhibitors. Notably, this structural motif is found in analogues of highly successful drugs like Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[5][6][7] The strategic placement of the pyrrolidine group at the 2-position of the 4-methylpyrimidine core allows for the exploration of chemical space directed towards the development of potent and selective therapeutic agents.[1][8]

Synthetic Pathways and Core Protocols

The synthesis of 4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is most efficiently achieved through a convergent synthesis strategy. The primary approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[9][10] This is followed by a deprotection step and subsequent salt formation to yield the final, stable hydrochloride salt.

Overview of the Synthetic Strategy

The overall synthetic workflow can be visualized as a three-stage process, starting from commercially available precursors.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Assembly (SNAr Reaction) cluster_2 Stage 3: Final Product Formation A 2,4-Dichloropyrimidine B 2-Chloro-4-methylpyrimidine A->B Methylation D Boc-Protected Intermediate B->D C tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate C->D E 4-Methyl-2-((R)-pyrrolidin-3-yloxy)pyrimidine D->E Boc Deprotection F 4-Methyl-2-((R)-pyrrolidin-3-yloxy)pyrimidine hydrochloride (Target Molecule) E->F Salt Formation

Caption: Synthetic workflow for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine (Starting Material)

The synthesis of the key electrophile, 2-chloro-4-methylpyrimidine, can be accomplished from 2,4-dichloropyrimidine.

Rationale: This step introduces the methyl group at the 4-position of the pyrimidine ring. The use of an organometallic reagent like a Grignard reagent in the presence of an iron catalyst allows for a selective methylation at the C4 position, which is generally more reactive towards nucleophilic attack in 2,4-dichloropyrimidines.[11]

ParameterValue/Condition
Reactants 2,4-Dichloropyrimidine, Methylmagnesium chloride (MeMgCl), Iron(III) acetylacetonate (Fe(acac)3)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time ~8 hours
Work-up Aqueous quench, extraction with ethyl acetate, column chromatography
Typical Yield 50-60%

Step-by-Step Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) and Fe(acac)3 (0.2-0.3 eq) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to 0 °C.

  • Add a solution of MeMgCl in THF (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 8 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-4-methylpyrimidine.[11]

Protocol 2: Synthesis of tert-Butyl (R)-3-((4-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (Boc-Protected Intermediate)

This core step involves the SNAr reaction between 2-chloro-4-methylpyrimidine and a protected chiral alcohol.

Rationale: The use of a Boc-protected (R)-3-hydroxypyrrolidine is crucial for two reasons: it prevents N-alkylation of the pyrrolidine nitrogen and preserves the stereochemistry of the chiral center. The SNAr reaction is facilitated by a base which deprotonates the hydroxyl group of the pyrrolidine, forming a more potent nucleophile.

ParameterValue/Condition
Reactants 2-Chloro-4-methylpyrimidine, tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate, Sodium hydride (NaH)
Solvent Anhydrous N,N-Dimethylformamide (DMF) or THF
Temperature 0 °C to room temperature
Reaction Time 4-12 hours
Work-up Quenching with water, extraction with ethyl acetate, column chromatography
Typical Yield 70-85%

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.1 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection and Salt Formation to Yield 4-Methyl-2-((R)-pyrrolidin-3-yloxy)pyrimidine Hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Rationale: Acid-mediated deprotection is the standard method for removing the Boc group.[12][13] The use of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent efficiently cleaves the carbamate. Subsequent treatment with HCl in a non-protic solvent like diethyl ether or dioxane precipitates the desired hydrochloride salt, which is typically a stable, crystalline solid, facilitating purification and handling.[8][12]

ParameterValue/Condition
Reactants tert-Butyl (R)-3-((4-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, Trifluoroacetic acid (TFA) or HCl in Dioxane
Solvent Dichloromethane (DCM) or Dioxane
Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Work-up Solvent removal, precipitation/crystallization
Typical Yield >90%

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol).

  • Add a solution of HCl in diethyl ether or dioxane.

  • Stir the mixture to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Mechanistic Insights: The SNAr Reaction

The key bond-forming step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial for the SNAr mechanism to proceed.

G cluster_0 S_NAr Mechanism A 2-Chloro-4-methylpyrimidine (Electrophile) C Meisenheimer Complex (Resonance-Stabilized Intermediate) A->C Nucleophilic Attack B Pyrrolidin-3-olate (Nucleophile) B->C D Product C->D Loss of Leaving Group (Cl⁻)

Caption: Simplified mechanism of the SNAr reaction.

The reaction is initiated by the attack of the deprotonated hydroxyl group of 3-hydroxypyrrolidine (the nucleophile) on the electron-deficient C2 carbon of the pyrimidine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring, particularly onto the nitrogen atoms. The subsequent departure of the chloride leaving group re-establishes the aromaticity of the pyrimidine ring, yielding the desired ether product. The regioselectivity of the attack at C2 over C4 (if a 2,4-dichloro precursor were used with a different nucleophile) can be influenced by the electronic nature of other substituents on the pyrimidine ring.[11][14]

Applications in Drug Discovery

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a valuable intermediate in the synthesis of kinase inhibitors for various therapeutic areas.

  • Janus Kinase (JAK) Inhibitors: This scaffold is particularly relevant for the development of JAK inhibitors.[1][15] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. By serving as a core fragment, this intermediate allows for the elaboration of more complex molecules that can selectively target specific JAK isoforms, offering potential treatments for autoimmune diseases such as rheumatoid arthritis and psoriasis.[5]

  • Other Kinase Targets: The versatility of the pyrimidine scaffold allows for its adaptation to target other kinase families implicated in oncology and other diseases.[3][8] The pyrrolidine moiety can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

The synthetic protocols detailed in this application note provide a robust and efficient pathway to 4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. A thorough understanding of the underlying SNAr mechanism and the strategic use of protecting groups are key to the successful synthesis of this important intermediate. Its structural features make it a highly sought-after building block in the design and development of novel kinase inhibitors, underscoring its significance in the landscape of modern medicinal chemistry.

References

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Thieme. (2020). Tofacitinib. Pharmaceutical Substances. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • PMC. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • PubMed. (2019, September 15). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PubMed. (2022, January 1). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]

  • University of Kentucky. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PMC. (2022, October 25). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Retrieved from [Link]

  • ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Retrieved from [Link]

  • PubMed. (2019, April 19). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012137111A1 - Crystalline and non- crystalline forms of tofacitinib, and a pharmaceutical composition comprising tofacitinib and a penetration enhancer.
  • RSC Publishing. (n.d.). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Retrieved from [Link]

  • Der Pharma Chemica. (2026, March 27). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • PubMed. (2020, October 1). Discovery of tofacitinib derivatives as orally active antitumor agents based on the scaffold hybridization strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride precipitation in DMSO

Welcome to the dedicated support center for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered when handling this compound, particularly its tendency to precipitate from Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide you with the mechanistic understanding and practical steps to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Resolving Precipitation Issues

Precipitation of a compound from a stock solution can jeopardize an entire experimental run by introducing significant uncertainty in the actual concentration being tested. This guide provides a systematic approach to diagnose and solve precipitation issues with 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride in DMSO.

Visual Troubleshooting Workflow

The following workflow provides a logical sequence of steps to identify the root cause of precipitation and implement the appropriate corrective actions.

G start Precipitate Observed in DMSO Stock Solution check_visual Step 1: Visual Inspection Is the solution cloudy, or are there visible particles? start->check_visual action_redissolve Action A: Attempt Redissolution - Gentle warming (37°C) - Sonication - Vortexing check_visual->action_redissolve Yes, precipitate is visible check_water Step 2: Assess Water Content Was anhydrous DMSO used? How was the stock stored? check_concentration Step 3: Evaluate Concentration Is the concentration exceeding the solubility limit? check_water->check_concentration No, DMSO is anhydrous action_new_stock Action B: Prepare Fresh Stock - Use fresh, anhydrous DMSO - Aliquot into single-use vials check_water->action_new_stock Yes, DMSO may be 'wet' check_storage Step 4: Review Storage & Handling Have there been multiple freeze-thaw cycles? check_concentration->check_storage No, concentration is appropriate action_lower_conc Action C: Lower Stock Concentration - Prepare a new, more dilute stock - Consider a co-solvent system check_concentration->action_lower_conc Yes, concentration is too high action_aliquot Action D: Optimize Storage - Prepare single-use aliquots - Store in a desiccated environment check_storage->action_aliquot Yes, multiple freeze-thaws end_node Resolution: Clear, Stable Stock Solution check_storage->end_node No obvious handling issues, re-evaluate starting material action_redissolve->check_water If redissolution fails action_new_stock->end_node action_lower_conc->end_node action_aliquot->end_node

Caption: A step-by-step workflow for troubleshooting precipitation in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: My 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride powder is not dissolving completely in fresh, anhydrous DMSO. What should I do?

Answer: This issue typically points to either nearing the compound's solubility limit or insufficient energy to overcome the crystal lattice energy of the solid.

  • Mechanistic Insight: The pyrimidine core and hydrochloride salt impart specific physicochemical properties. While the molecule is generally soluble in DMSO, strong intermolecular forces in the crystalline solid require energy to disrupt.[1]

  • Troubleshooting Steps:

    • Vortex Vigorously: Ensure the solution is mixed thoroughly for at least 1-2 minutes.[1]

    • Gentle Warming: Warm the solution in a water bath at 37°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice.[2][3] Be cautious, as prolonged heating can potentially degrade some compounds, although DMSO itself is stable at this temperature.[4]

    • Sonication: Use a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations, which provides highly effective localized energy for dissolution.[2][3]

    • Confirm Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution. While specific solubility data for this exact compound is not widely published, similar pyrimidine derivatives can have variable solubility in DMSO.[1][5]

Q2: My stock solution was perfectly clear, but after a few days at -20°C, it's cloudy and contains a precipitate. What happened?

Answer: The most probable cause is the absorption of atmospheric moisture by the DMSO, exacerbated by freeze-thaw cycles.

  • Mechanistic Insight: DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[6][7] Even small amounts of water can significantly decrease the solubility of many organic compounds, particularly hydrochloride salts.[8] When the solution is frozen and then thawed, the water molecules can organize and create a more structured solvent environment that is less favorable for keeping lipophilic compounds dissolved, leading to precipitation.[6][8][9] This process can be synergistic, where water uptake and freeze-thaw cycles together dramatically increase the likelihood of a compound falling out of solution.[9]

  • Troubleshooting Steps:

    • Attempt to Redissolve: Before use, always bring the vial to room temperature. Vortex, and if necessary, gently warm (37°C) and sonicate to try and redissolve the precipitate.[8]

    • Best Practice for Prevention: The most effective strategy is to prepare single-use aliquots. After dissolving the compound in fresh, anhydrous DMSO, immediately divide the stock into smaller volumes in tightly sealed vials.[2][8] This minimizes both the exposure of the main stock to moist air and the number of freeze-thaw cycles it undergoes.

Q3: My DMSO stock is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms immediately. Why?

Answer: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity.

  • Mechanistic Insight: 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is significantly more soluble in a polar aprotic solvent like DMSO than in an aqueous buffer.[10][11] When a small volume of the concentrated DMSO stock is added to a large volume of buffer, the compound is suddenly in an environment where it is poorly soluble, causing it to rapidly precipitate.[3][12]

  • Troubleshooting Steps:

    • Perform Serial Dilutions in 100% DMSO: Do not dilute your stock solution in an aqueous buffer. Instead, perform your serial dilutions in pure DMSO. Then, add a very small, consistent volume of each DMSO dilution directly to your assay wells.[13][14][15] This ensures the final DMSO concentration in your assay remains low and uniform across all tested concentrations.

    • Step-wise Dilution: When adding the final DMSO aliquot to the buffer, do so while vortexing or mixing the buffer to aid rapid dispersion.[3]

    • Check Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[2] Keep the final concentration in your assay below 0.5%, and always include a vehicle control (buffer + same final DMSO concentration) in your experiments.[2][16]

    • Consider Co-solvents or Excipients: For particularly challenging compounds, formulation strategies can be employed. This may involve using co-solvents like PEG400 or complexation with cyclodextrins in the final aqueous medium, though this must be validated for compatibility with your specific assay.[1][12]

Q4: How does the hydrochloride salt form affect solubility in DMSO?

Answer: The hydrochloride salt form is intended to improve aqueous solubility, but its effect in aprotic solvents like DMSO is complex. For a hydrochloride salt, the introduction of water into the aprotic DMSO environment can alter the ionic interactions and solvation, potentially reducing its solubility compared to the free base in the same 'wet' solvent.[8] Maintaining an anhydrous DMSO environment is therefore critical for hydrochloride salts.

Key Physicochemical & Handling Parameters

ParameterRecommended Value / PracticeRationale & Significance
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvating power for a wide range of compounds.[17] Must be anhydrous to prevent precipitation.[7][8]
Typical Stock Concentration 10-20 mM (Empirical)A safe starting point. Actual maximum solubility should be determined empirically. Pyrimidine derivatives can have variable solubility.[1]
Storage Temperature -20°C or -80°C (in single-use aliquots)Minimizes degradation. Aliquoting is crucial to prevent water absorption and issues from repeated freeze-thaw cycles.[2][8]
Final Assay DMSO % < 0.5%Minimizes solvent-induced artifacts and cytotoxicity in cell-based assays.[2][16]

Protocol: Preparation of a Stable 10 mM Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride to minimize the risk of precipitation.

Materials:

  • 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (MW: 228.7 g/mol )

  • Anhydrous DMSO (new, sealed bottle)

  • Sterile, amber glass or polypropylene vials with tight-sealing caps

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-equilibration: Allow the vial of the compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.

  • Weighing: Weigh out 2.29 mg of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride into a sterile vial. This calculation is for preparing 1 mL of a 10 mM stock solution. Adjust mass and volume as needed.

  • Dissolution: a. Add 1 mL of anhydrous DMSO to the vial containing the compound. b. Cap the vial tightly and vortex vigorously for 2 minutes. c. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step. d. Place the vial in a bath sonicator for 10 minutes. e. If particles persist, place the vial in a 37°C water bath for 10 minutes, followed by another 1 minute of vortexing.

  • Aliquoting and Storage: a. Once the compound is fully dissolved and the solution is clear, immediately aliquot the stock into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly capped vials. b. Store these aliquots at -20°C or -80°C in a desiccated environment.

  • Usage: a. When ready to use, remove a single aliquot and allow it to thaw completely and equilibrate to room temperature. b. Briefly vortex and centrifuge the vial to ensure homogeneity before opening. c. Perform any subsequent dilutions in 100% DMSO before adding to the final aqueous assay medium.

References

  • 4-Methyl-2-(pyrrolidin-3-yloxy)
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Zi
  • Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. (n.d.). Google Vertex AI Search.
  • 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride - Fluorochem. (n.d.). Google Vertex AI Search.
  • 4-Methyl-2-(pyrrolidin-3-yloxy)
  • 4-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. (n.d.). Google Vertex AI Search.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). Google Vertex AI Search.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.). Google Vertex AI Search.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.). Google Vertex AI Search.
  • Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO - Benchchem. (n.d.). Google Vertex AI Search.
  • DMSO Physical Properties - gChem. (n.d.). Google Vertex AI Search.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. (2014, March 3). Google Vertex AI Search.
  • What is the solubility of DMSO in water? - Quora. (2023, January 16). Google Vertex AI Search.
  • 4-methyl-N-[(3S)-3-pyrrolidinyl]-2-pyrimidinesulfonamide;hydrochloride - GuideChem. (n.d.). Google Vertex AI Search.
  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem. (n.d.). Google Vertex AI Search.
  • Troubleshooting precipitation of Ethacizine hydrochloride in buffer - Benchchem. (n.d.). Google Vertex AI Search.
  • In situ DMSO hydration measurements of HTS compound libraries - PubMed. (2005, September 15). Google Vertex AI Search.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. (2018, January 29). Google Vertex AI Search.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Google Vertex AI Search.
  • Dimethyl sulfoxide - Wikipedia. (n.d.). Google Vertex AI Search.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Zi
  • PF-04725379 ≥98% (HPLC) | Sigma-Aldrich - MilliporeSigma. (n.d.). Google Vertex AI Search.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Google Vertex AI Search.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9). Google Vertex AI Search.
  • Compound Handling Instructions - MCE. (n.d.). Google Vertex AI Search.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid - ACS Publications. (2021, November 29). Google Vertex AI Search.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009, July 15). Google Vertex AI Search.
  • If a substance has a solubility of 3mg/mL in DMSO, can the DMSO solution be further diluted with water if the substance is insoluble in water? : r/chemhelp - Reddit. (2021, September 28). Google Vertex AI Search.
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.). Google Vertex AI Search.
  • 1420888-78-3|4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride - BLDpharm. (n.d.). Google Vertex AI Search.
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). Google Vertex AI Search.
  • Control of Dissolution and Supersaturation/Precipitation of Poorly Water-Soluble Drugs from Cocrystals Based on Solubility Products: A Case Study with a Ketoconazole Cocrystal | Molecular Pharmaceutics - ACS Publications. (2023, June 24). Google Vertex AI Search.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Google Vertex AI Search.
  • PRODUCT INFORM
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). Google Vertex AI Search.

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Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) in in vitro assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) in in vitro assays. As a privileged fragment combining a pyrimidine core with a basic pyrrolidine ring, this compound is highly valuable for scaffold hopping and fragment-based drug discovery (FBDD). However, these exact structural features introduce specific pharmacological liabilities. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to deconvolute and minimize off-target promiscuity.

Mechanistic FAQs: The Causality of Promiscuity

Q: Why does this specific scaffold exhibit high off-target promiscuity in biochemical and cellular assays? A: The promiscuity is driven by the dual nature of its pharmacophores. The pyrimidine ring is a classic ATP-mimetic; its nitrogen atoms readily form hydrogen bonds with the backbone amides of the kinase hinge region, leading to broad-spectrum kinome cross-reactivity. Concurrently, the pyrrolidine ring contains a secondary amine with a high pKa (~9.5). At a physiological pH of 7.4, this amine is protonated (cationic), driving non-specific electrostatic interactions (salt bridges) with negatively charged aspartate or glutamate residues commonly found in the binding pockets of G-protein coupled receptors (GPCRs) and ion channels (e.g., hERG). Understanding these 1[1] is critical for assay optimization.

Q: My target protein levels are decreasing over time in cell culture, even though this compound is a simple binder, not a PROTAC. What is happening? A: You are likely observing drug-induced target degradation. 2[2] reveal a paradigm shift: kinase inhibitors can push proteins into altered, unstable conformational states, accelerating their degradation via the cell's endogenous proteolytic circuits. This phenomenon, often linked to "chaperone deprivation" where the inhibitor displaces stabilizing proteins like HSP90, is a3[3]. To validate this, run a control arm pre-treated with the proteasome inhibitor MG132.

Q: How do off-target effects alter the broader cellular signaling network? A: The human kinome is highly dynamic. Inhibiting an off-target kinase often removes negative feedback loops, leading to the paradoxical hyperactivation of parallel pathways (e.g., MEK/ERK pathway activation upon weak Raf inhibition). Elucidating these 4[4] is essential to distinguish true target engagement from off-target reprogramming.

Visual Workflows and Mechanisms

G cluster_0 Structural Liabilities Compound 4-Methyl-2-(pyrrolidin-3-yloxy) pyrimidine hydrochloride Pyrimidine Pyrimidine Ring (ATP Mimetic) Compound->Pyrimidine Pyrrolidine Pyrrolidine Amine (Cationic at pH 7.4) Compound->Pyrrolidine Kinase Off-Target Kinases (Hinge Region Binding) Pyrimidine->Kinase Hydrogen Bonds GPCR Off-Target GPCRs/Ion Channels (Electrostatic Interactions) Pyrrolidine->GPCR Salt Bridges Toxicity Phenotypic Toxicity / False Positives Kinase->Toxicity GPCR->Toxicity

Caption: Structural liabilities of the pyrimidine-pyrrolidine scaffold driving in vitro off-target effects.

Workflow Start Observe Unexpected In Vitro Phenotype Step1 Run ATP Competition Assay (Vary [ATP] from 10µM to 1mM) Start->Step1 Decision1 Does IC50 Shift? Step1->Decision1 PathA Kinase Off-Target Confirmed Optimize Scaffold Decision1->PathA Yes (>3-fold) Step2 Run Counter-Screening (GPCR / hERG panels) Decision1->Step2 No Decision2 Binding Detected? Step2->Decision2 PathB Amine Modification Required (Reduce pKa) Decision2->PathB Yes PathC Investigate Assay Interference (Aggregation/Fluorescence) Decision2->PathC No

Caption: Step-by-step workflow for deconvoluting off-target mechanisms in biochemical and cellular assays.

Quantitative Data & Optimization Tables

To systematically minimize background noise and triage off-target hits, implement the following buffer modifications and pharmacological thresholds.

Table 1: Buffer Optimization Matrix for Biochemical Assays

AdditiveConcentrationTarget Issue ResolvedMechanism of Action
Triton X-100 0.01% - 0.05% v/vColloidal AggregationDisrupts micelle formation of hydrophobic fragments, preventing non-specific enzyme sequestration.
BSA 0.1% w/vPlastic BindingBlocks high-affinity hydrophobic sites on polystyrene microplate surfaces.
DTT / TCEP 1 mMRedox CyclingMaintains a reducing environment, preventing false-positive inhibition via cysteine oxidation.
MgCl₂ 10 mMKinase FidelityStabilizes the ATP-Mg²⁺ complex, ensuring the kinase active site remains in a physiologically relevant conformation.

Table 2: Pharmacological Triage Metrics

Assay TypeMetricThreshold for SpecificityInterpretation of Off-Target Activity
ATP Competition IC₅₀ Shift (10 µM vs 1 mM ATP)> 5-fold shiftConfirms the off-target effect is localized to the ATP-binding hinge region.
CETSA ΔTm (Thermal Shift)> 2°C shiftValidates direct intracellular target engagement versus downstream phenotypic toxicity.
Counterscreen GPCR/hERG IC₅₀> 10 µMIndicates the basic pyrrolidine amine is driving electrostatic off-target binding.

Self-Validating Experimental Protocols

Do not rely on single-point readouts. The following protocols are designed as self-validating systems, utilizing internal controls to definitively prove the causality of the observed effects.

Protocol A: ATP-Competitive Off-Target Profiling (Biochemical)

Purpose: To determine if the observed in vitro activity is a true allosteric effect or an ATP-competitive off-target interaction driven by the pyrimidine core.

  • Buffer Preparation: Prepare the standard kinase assay buffer supplemented with 0.01% Triton X-100 to eliminate colloidal aggregation artifacts.

  • Substrate Stratification: Set up two parallel reaction master mixes:

    • Condition 1 (Low ATP): 10 µM ATP (Sensitizes the assay to weak hinge binders).

    • Condition 2 (High ATP): 1 mM ATP (Mimics physiological intracellular ATP concentrations).

  • Compound Titration: Dispense 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride in a 10-point dose-response curve (e.g., 100 µM down to 1 nM, 1:3 serial dilutions).

  • Reaction & Readout: Initiate the reaction by adding the kinase, incubate for the standard duration, and read via your preferred method (e.g., TR-FRET, Luminescence).

  • Self-Validation Check: Calculate the IC₅₀ for both conditions. Logic: If the IC₅₀ shifts significantly (>5-fold) to the right under High ATP conditions, the off-target effect is definitively ATP-competitive. If the IC₅₀ remains static, the compound is acting via an allosteric pocket or causing assay interference (e.g., fluorescence quenching).

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Validation

Purpose: To confirm that the phenotypic response in cell-based assays is due to direct physical binding to the intended target, rather than off-target cytotoxicity.

  • Cell Treatment: Culture your target cell line to 70% confluency. Treat one cohort with 10 µM of the compound and a second cohort with DMSO (vehicle control) for 1 hour at 37°C. Crucial: Include a third cohort treated with a structurally similar but inactive analog as a negative control.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis and Separation: Cool the tubes to room temperature. Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Carefully extract the supernatant (containing soluble, folded proteins) and analyze via Western blot against the suspected target or off-target protein.

  • Self-Validation Check: Plot the band intensities to determine the melting temperature (Tm). Logic: A true physical interaction will thermodynamically stabilize the protein, resulting in a positive ΔTm shift (>2°C) strictly in the active compound cohort, but not in the inactive analog or DMSO cohorts.

References

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.
  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. Austrian Academy of Sciences (OeAW).
  • The dynamic nature of the kinome. PMC - NIH.
  • Pharmacology. Wikipedia.

Sources

Troubleshooting

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride stability in acidic conditions

Welcome to the Technical Support Center. In drug development and analytical characterization, handling heteroaromatic ethers requires a precise understanding of their microenvironmental stability. 4-Methyl-2-(pyrrolidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug development and analytical characterization, handling heteroaromatic ethers requires a precise understanding of their microenvironmental stability. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) is a highly versatile building block and pharmacophore, but it exhibits pronounced instability under specific pH conditions.

This guide is designed to move beyond basic troubleshooting. By explaining the causality behind the molecule's reactivity, we empower you to design self-validating experimental protocols that prevent degradation artifacts during synthesis, formulation, and LC-MS analysis.

Part 1: Mechanistic Causality of Acidic Degradation

To understand how to handle this compound, we must first understand why it fails. The structural vulnerability of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine lies in the 2-alkoxypyrimidine motif .

While standard aliphatic ethers are highly stable and require harsh conditions (e.g., concentrated HI or HBr and heat) to cleave[1], heteroaromatic ethers behave differently. The pyrimidine ring is electron-deficient. Under acidic conditions (pH < 3), the basic nitrogen atoms (N1 or N3) on the pyrimidine ring become protonated. This protonation acts as an electron sink, drastically increasing the electrophilicity of the C2 carbon[2].

When exposed to an aqueous acidic environment, water acts as a nucleophile and attacks the highly activated C2 position. This forms a transient tetrahedral intermediate that rapidly collapses, cleaving the C-O ether bond. The result is an irreversible hydrolysis yielding two primary fragments: 4-methylpyrimidin-2-ol (which immediately tautomerizes to the more thermodynamically stable 4-methylpyrimidin-2(1H)-one) and pyrrolidin-3-ol [2].

Degradation Pathway Visualization

Pathway A 4-Methyl-2-(pyrrolidin-3-yloxy) pyrimidine HCl B Protonated Pyrimidine Intermediate A->B H+ (pH < 3) C Nucleophilic Attack (H2O at C2) B->C + H2O D 4-Methylpyrimidin-2(1H)-one (Tautomer) C->D Cleavage E Pyrrolidin-3-ol C->E Cleavage

Acid-catalyzed hydrolysis pathway of 2-alkoxypyrimidine ether yielding two primary degradants.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing multiple peaks when running my API through HPLC using a 0.1% TFA mobile phase? A1: Trifluoroacetic acid (TFA) drops the pH of your mobile phase to approximately 2.0. As explained above, this protonates the pyrimidine ring and catalyzes the hydrolysis of the ether linkage during the chromatographic run[2]. The "extra peaks" you are observing are likely the cleavage products. Solution: Switch to a volatile, near-neutral mobile phase buffer, such as 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 6.8 - 7.4), to maintain the integrity of the ether bond during analysis.

Q2: How can I differentiate between acidic hydrolysis and oxidative degradation in my forced degradation studies? A2: Acidic hydrolysis strictly targets the C-O ether bond, producing the exact masses of the cleaved pyrimidinone and pyrrolidinol fragments. In contrast, oxidative degradation (e.g., exposure to H₂O₂) typically targets the secondary amine of the pyrrolidine ring to form an N-oxide (+16 Da mass shift) or hydroxylates the pyrimidine ring without breaking the ether linkage. You can confirm this via LC-MS/MS by checking for the preservation of the parent m/z 180.11 backbone.

Q3: What is the recommended storage and reconstitution protocol? A3: Store the lyophilized hydrochloride salt in a desiccator at -20°C. Because the compound is already a hydrochloride salt, dissolving it in unbuffered LC-MS grade water will result in an inherently acidic solution (pH ~3.5 - 4.5), which will slowly auto-degrade the sample over 24 hours. Solution: Always reconstitute stock solutions in a buffered solvent (e.g., 50 mM HEPES, pH 7.4) or immediately dilute into a neutral assay buffer.

Part 3: Quantitative Data & MS Identification

To assist your analytical team in identifying degradation artifacts, refer to the expected mass-to-charge (m/z) ratios and kinetic profiles below.

Table 1: LC-MS/MS Identification of Degradants
Compound / FragmentChemical FormulaExact MassExpected [M+H]⁺ (m/z)Mechanism of Formation
Parent API C₉H₁₃N₃O179.1059180.1132N/A
Degradant A C₅H₆N₂O110.0480111.0553Acidic C-O Cleavage
Degradant B C₄H₉NO87.068488.0757Acidic C-O Cleavage
Oxidative Impurity C₉H₁₃N₃O₂195.1008196.1081Pyrrolidine N-Oxidation
Table 2: Kinetic Stability Profile (Aqueous Solutions at 25°C)
Buffer ConditionpHObserved Half-Life ( t1/2​ )Recommendation
0.1 M HCl1.0< 2 HoursAvoid. Rapid hydrolysis.
Unbuffered H₂O (Salt)~4.0~ 48 HoursUnsuitable for autosampler queues.
10 mM Amm. Acetate6.8> 14 DaysIdeal for LC-MS analysis.
50 mM PBS7.4> 30 DaysIdeal for biological assays.

Part 4: Self-Validating Experimental Protocol

When conducting forced degradation studies, a common pitfall is allowing the degradation to continue while the sample sits in the autosampler queue. This skews kinetic data. The following protocol introduces a mandatory quenching step , creating a self-validating system where the reaction time is precisely controlled.

Protocol: Acidic Forced Degradation & Kinetic Profiling

Materials Required:

  • 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl (1 mg/mL stock in DMSO)

  • 0.1 M HCl (Stress Media)

  • 0.1 M NaOH (Quenching Agent)

  • 10 mM Ammonium Acetate in 50% Acetonitrile (Diluent)

Step-by-Step Methodology:

  • Initiation: Transfer 100 µL of the API stock solution into a glass vial containing 900 µL of 0.1 M HCl. Vortex immediately.

  • Incubation: Place the vial in a thermomixer set to 40°C.

  • Time-Course Sampling: At predefined intervals (t = 0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the reaction vial.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a new vial containing 50 µL of 0.1 M NaOH. Causality note: Neutralizing the pH instantly halts the acid-catalyzed nucleophilic attack, locking the degradation profile for accurate kinetic measurement.

  • Dilution: Add 900 µL of the Diluent to the quenched sample to ensure the concentration is within the linear dynamic range of the mass spectrometer.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column using a neutral mobile phase (e.g., Water/Acetonitrile with 10 mM Ammonium Acetate). Monitor the disappearance of m/z 180.11 and the appearance of m/z 111.05 and 88.07.

Analytical Workflow Visualization

Workflow S1 1. Sample Preparation (1 mg/mL in 0.1M HCl) S2 2. Thermal Incubation (40°C, Time-course: 0-24h) S1->S2 S3 3. pH Quenching (Neutralize with 0.1M NaOH) S2->S3 S4 4. LC-MS/MS Analysis (Neutral Mobile Phase) S3->S4 S5 5. Kinetic Data Processing (Calculate k_obs and t_1/2) S4->S5

Step-by-step forced degradation and LC-MS/MS analytical workflow for stability assessment.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride Analogs in Kinase Inhibitor Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the optimal fragment scaffold is the most critical variable in designing targeted therapeutics. This guide provides an objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal fragment scaffold is the most critical variable in designing targeted therapeutics. This guide provides an objective, data-driven comparison of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride and its structural analogs. By analyzing how positional isomerism on the pyrimidine core influences hinge-binding affinity, solvent-channel interactions, and metabolic stability, this document equips medicinal chemists with the mechanistic insights required to optimize ATP-competitive kinase inhibitors.

Mechanistic Rationale: The Pyrimidine-Pyrrolidine Pharmacophore

The fusion of a pyrimidine core with a pyrrolidin-yloxy moiety creates a highly privileged pharmacophore, particularly in the development of oncology and neurodegeneration therapeutics[1].

  • The Pyrimidine Core (The Hinge Binder): The pyrimidine ring acts as a highly efficient adenine bioisostere. It mimics the purine base of ATP, allowing its nitrogen atoms (N1 and N3) to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. This interaction is the foundational anchor for competitive inhibition[2].

  • The Pyrrolidin-3-yloxy Moiety (The Solvent Channel Vector): The addition of the pyrrolidine ring via an ether linkage introduces a flexible, sp3-rich vector. The ether oxygen acts as a hydrogen-bond acceptor, while the pyrrolidine ring extends outward into the solvent-exposed channel[3]. The basic secondary amine of the pyrrolidine (pKa ~8.5–9.0) remains protonated at physiological pH. This enables the formation of strong salt bridges with acidic residues (e.g., Asp or Glu) at the entrance of the ATP-binding pocket, drastically improving both target residence time and aqueous solubility[3].

Comparative Efficacy & Physicochemical Profiling

When optimizing a lead series, the positional isomerism of the methyl group on the pyrimidine core profoundly impacts the target selectivity profile and metabolic clearance[4]. Below is a comparative analysis of three commercially available building blocks[5] when incorporated into a conserved model kinase inhibitor scaffold (e.g., targeting EGFR or Aurora A).

Quantitative Scaffold Comparison
Analog (HCl Salt)Substitution PatternKinase Hinge Affinity (Model IC50)Aqueous Solubility (pH 7.4)HLM Intrinsic Clearance (Cl_int)Primary Structural Advantage
Compound A 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine++ (15 nM)High (>100 µg/mL)Moderate (45 µL/min/mg)Optimal balance of hinge affinity and solvent channel projection.
Compound B 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine+++ (8 nM)Moderate (50 µg/mL)Low (20 µL/min/mg)5-Methyl projects into the hydrophobic pocket, increasing potency.
Compound C 4-(Pyrrolidin-3-yloxy)pyrimidine (Des-methyl)+ (45 nM)Very High (>200 µg/mL)High (85 µL/min/mg)Minimal steric clash; broad kinome reactivity (pan-kinase).
Causality & Structural Logic

Moving the methyl group from the C4 position (Compound A) to the C5 position (Compound B) alters the dihedral angle of the ether linkage and projects the methyl group deeper into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This structural shift increases binding affinity (lower IC50) but slightly reduces aqueous solubility due to increased lipophilicity. Conversely, the des-methyl analog (Compound C) lacks steric shielding around the pyrimidine core. While this allows it to bind a broader array of kinases (pan-kinase activity), it makes the scaffold highly susceptible to CYP450-mediated oxidation, resulting in poor metabolic stability (high intrinsic clearance)[4].

Experimental Validation Protocols

To ensure data integrity, the following self-validating protocols must be employed when evaluating these analogs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because it mitigates compound auto-fluorescence interference—a common artifact with conjugated pyrimidine systems.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Km-Matched ATP Addition (Critical Step): Add ATP strictly at the apparent Km​ for the target kinase. Validation Logic: Matching the ATP concentration to the Km​ ensures the assay strictly measures competitive inhibition; deviations here will mask true hinge-binding affinity.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Add the TR-FRET detection reagent (Europium-labeled antibody and SureLight APC). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: Pyrrolidine rings and unshielded pyrimidines are highly susceptible to CYP-mediated alpha-oxidation. This assay quantifies intrinsic clearance ( Clint​ ) to determine if the methyl substitution sterically shields the molecule from metabolic degradation.

  • Master Mix: Combine HLM (0.5 mg/mL final protein concentration) and the test analog (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final). Validation Logic: A minus-NADPH control must be run in parallel to rule out chemical instability or non-CYP mediated degradation.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

Pathway Visualization

G ATP ATP / Endogenous Ligand Kinase Target Kinase (e.g., EGFR, Aurora A) ATP->Kinase Binds Hinge Region Inhibitor Pyrimidine-Pyrrolidine Analog Inhibitor->Kinase ATP-Competitive Inhibition Downstream Downstream Signaling (PI3K / AKT / mTOR) Kinase->Downstream Phosphorylation Cascade Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Pathway Blockade Proliferation Tumor Proliferation Downstream->Proliferation Oncogenic Drive

Figure 1: Mechanism of action for pyrimidine-based ATP-competitive kinase inhibitors.

References

  • [5] NextSDS. "4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride — Chemical Substance Information." Available at:

  • [1] Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." PMC. Available at:

  • [3] BenchChem. "Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals." Available at:

  • [4] Davis, M. I. et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [2] "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." PMC. Available at:

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Comparative

Cross-reactivity profiling of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

An In-Depth Comparison Guide to Fragment Cross-Reactivity Profiling: Evaluating 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride in FBDD Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to Fragment Cross-Reactivity Profiling: Evaluating 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride in FBDD

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with optimal ligand efficiency and manageable promiscuity is critical. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3) has emerged as a highly privileged building block, particularly for targeting the ATP-binding pocket of kinases (e.g., MAP4K4, PKB/Akt) and specific G-Protein Coupled Receptors (GPCRs).

The mechanistic causality behind its utility—and its cross-reactivity—lies in its bipartite structure. The pyrimidine core acts as a classic hydrogen-bond acceptor, anchoring the fragment to the highly conserved backbone amides of the kinase hinge region (e.g., Met105 in MAP4K4 or Ala123 in PKB) [1][2]. Conversely, the basic pyrrolidine ether projects into the solvent channel or the electronegative ribose pocket (e.g., interacting with Glu127/Asp184), providing a vector for synthetic elaboration [2]. Because the ATP hinge region is structurally conserved across the ~518 human kinases, fragments containing this motif inherently risk high kinome-wide cross-reactivity. Profiling this promiscuity early is essential to prevent late-stage clinical toxicity and to calculate accurate Selectivity Scores ( S10​ ).

BindingLogic Fragment 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Pyrimidine Pyrimidine Core (Hinge Binder) Fragment->Pyrimidine Pyrrolidine Pyrrolidine Motif (Ribose Pocket) Fragment->Pyrrolidine Hinge Kinase Hinge Region (e.g., Met105 / Ala123) Pyrimidine->Hinge H-Bond Acceptor Ribose Electronegative Pocket (e.g., Glu127 / Asp184) Pyrrolidine->Ribose Electrostatic Interaction

Fig 1: Pharmacophore binding logic of the pyrimidine-pyrrolidine fragment in the kinase ATP pocket.

Comparative Profiling: Scaffold Promiscuity

To objectively evaluate the performance of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, we must compare its baseline cross-reactivity against other ubiquitous hinge-binding fragments. The standard metric for kinome promiscuity is the Selectivity Score ( S10​ ), defined as the fraction of kinases inhibited by >90% at a screening concentration of 1 μ M or 10 μ M [3].

  • Alternative 1: 2-Aminopyrimidine. A smaller, highly promiscuous fragment. While it possesses excellent ligand efficiency, its lack of a sterically demanding side-chain allows it to bind almost indiscriminately across the kinome.

  • Alternative 2: 4-Anilinoquinazoline. A larger, more rigid scaffold. It demonstrates lower kinome-wide promiscuity but exhibits severe biased cross-reactivity toward the EGFR/HER2 family, limiting its use outside of oncology.

Table 1: Quantitative Cross-Reactivity Comparison of Hinge-Binding Fragments

Fragment ScaffoldMolecular WeightKinome S10​ Score (at 10 μ M)Primary Off-Target LiabilitiesLigand Efficiency (LE)
4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine 179.22 Da (free base)0.12 (Balanced)Ser/Thr Kinases (MAP4K4, PKB), Amine-binding GPCRs~0.38 kcal/mol/HA
2-Aminopyrimidine 95.10 Da0.45 (Highly Promiscuous)Broad-spectrum (Tyrosine & Ser/Thr Kinases)~0.42 kcal/mol/HA
4-Anilinoquinazoline 221.26 Da0.04 (Biased Selectivity)EGFR, HER2, HER4~0.31 kcal/mol/HA

Data synthesis based on kinome-wide activity modeling and KINOMEscan public datasets [3]. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine offers an optimal middle ground: enough promiscuity to yield multiple starting hits, but sufficient steric bulk from the pyrrolidine ring to prevent intractable pan-kinase inhibition.

Self-Validating Experimental Methodologies

To accurately capture the data presented above, reliance on standard enzymatic IC50​ assays is insufficient. Enzymatic assays are highly dependent on the Michaelis constant ( Km​ ) for ATP, which varies wildly across kinases. Instead, we utilize an active-site directed competition binding assay (e.g., KINOMEscan) to determine thermodynamic dissociation constants ( Kd​ ), ensuring the data is assay-independent and directly comparable [3].

Protocol 1: High-Throughput Kinome Profiling (Active-Site Competition)

This protocol utilizes DNA-tagged kinases to provide a highly sensitive qPCR readout, bypassing the need for purified active enzymes.

  • Reagent Preparation: Prepare the fragment (4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride) in 100% DMSO to a 100x stock. Dilute to a final screening concentration of 10 μ M (for primary screening) and 1 μ M (for selectivity scoring) in assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA).

  • Immobilization: Couple broad-spectrum kinase ligands (e.g., staurosporine derivatives) to magnetic beads.

  • Equilibration: Incubate the immobilized ligands with a library of DNA-tagged human kinases (representing ~450 distinct kinases) and the test fragment for 1 hour at room temperature.

    • Self-Validation Check: Include Staurosporine (1 μ M) as a positive control and DMSO as a negative control. The assay is only validated if the Z'-factor between DMSO and Staurosporine is >0.6 .

  • Elution & Readout: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify them via quantitative PCR (qPCR) using primers specific to each kinase's DNA tag.

  • Data Analysis: Calculate the % inhibition: 100−[(Test−Positive Control)/(Negative Control−Positive Control)×100] .

Protocol 2: GPCR Off-Target SafetyScreen (Radioligand Displacement)

Because the pyrrolidine moiety is a basic amine (pKa ~9.5), it mimics endogenous monoamines, risking cross-reactivity with GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Membrane Preparation: Isolate CHO cell membranes overexpressing the target GPCR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 10 μ g of membrane protein with the test fragment (10 μ M) and a receptor-specific radioligand (e.g., [3H] -Ketanserin for 5-HT2A) in a 96-well plate. Incubate for 2 hours at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

    • Self-Validation Check: Non-specific binding (NSB) must be defined using a 100-fold excess of a cold reference ligand. Specific binding must constitute >80% of total binding for the assay run to be accepted.

Workflow Prep Fragment Prep (1 µM & 10 µM) Kinome KINOMEscan (Active-site Competition) Prep->Kinome GPCR SafetyScreen (Radioligand Binding) Prep->GPCR Selectivity Selectivity Score (S-score Calculation) Kinome->Selectivity % Inhibition Data GPCR->Selectivity Off-target Data Hit Hit Progression (Kd < 1 µM) Selectivity->Hit S(10) < 0.05

Fig 2: High-throughput cross-reactivity profiling workflow for fragment-based drug discovery.

Conclusion

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride represents a mathematically and thermodynamically optimized starting point for FBDD. By leveraging the pyrimidine core for hinge anchoring and the pyrrolidine ring for vector expansion, researchers can achieve potent target inhibition. However, as demonstrated by kinome-wide active-site competition assays, its inherent affinity for the conserved ATP pocket necessitates rigorous, early-stage cross-reactivity profiling to ensure the development of safe, selective therapeutics.

References

  • Ndubaku, C. O., et al. "Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization." Journal of Medicinal Chemistry, American Chemical Society, 2018.1

  • Davies, T. G., et al. "Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery." Journal of Medicinal Chemistry, American Chemical Society, 2007.2

  • Erickson, A., et al. "Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors." PeerJ, 2023. 3

Sources

Validation

Reproducibility of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride batch-to-batch synthesis

An in-depth technical analysis and comparison guide for the reproducible synthesis of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3). As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the reproducible synthesis of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3).

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the inconsistent scale-up of critical building blocks. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a prime example. Widely utilized in the development of kinase inhibitors and GPCR ligands, this intermediate provides essential hydrogen-bonding vectors via its pyrimidine core and favorable pharmacokinetic properties through its pyrrolidine ether linkage[1].

However, synthesizing this compound reproducibly across multiple batches presents distinct challenges. The process relies on a moisture-sensitive Nucleophilic Aromatic Substitution (SNAr) followed by a Boc-deprotection step that is prone to trapping impurities. This guide objectively compares the standard benchtop synthetic route against an optimized, scalable protocol, providing the experimental data and mechanistic causality required to build a self-validating, reproducible workflow.

Mechanistic Pathway & Synthetic Strategy

The synthesis of this building block is achieved via a two-step sequence:

  • Alkoxide-Driven SNAr: The electron-deficient nature of the pyrimidine ring, driven by the electronegative nitrogen atoms, makes the C2 position highly susceptible to nucleophilic attack[2]. The alkoxide of N-Boc-3-pyrrolidinol displaces the chloride of 2-chloro-4-methylpyrimidine.

  • Acidic Deprotection: The tert-butyl carbamate (Boc) group is cleaved using hydrochloric acid. Mechanistically, the carbamate is protonated, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation. The resulting free amine is instantly protonated to form the target hydrochloride salt[3].

Workflow A 2-Chloro-4-methylpyrimidine + N-Boc-3-pyrrolidinol B SNAr Reaction (t-BuOK, 2-MeTHF) A->B C Intermediate: N-Boc Protected Ether B->C Alkoxide Attack D Boc Deprotection (4M HCl in Dioxane) C->D E 4-Methyl-2-(pyrrolidin-3-yloxy) pyrimidine hydrochloride D->E -CO2, -Isobutylene

Figure 1: Optimized two-step synthetic workflow for the target pyrimidine hydrochloride.

Comparative Analysis: Standard vs. Optimized Protocol

Batch-to-batch variability usually stems from two root causes: incomplete alkoxide formation during the SNAr step and the entrapment of isobutylene oligomers during Boc deprotection[3].

  • Standard Benchtop Protocol: Utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF) for the SNAr, followed by static 4M HCl in dioxane for deprotection. Flaws: NaH dispersion in mineral oil leads to inconsistent stoichiometry. Static deprotection systems trap evolved CO₂ and isobutylene gas within the precipitating salt matrix.

  • Optimized Scalable Protocol: Replaces NaH with Potassium tert-butoxide (t-BuOK) in 2-Methyltetrahydrofuran (2-MeTHF). Advantages: t-BuOK provides precise stoichiometric control and superior solubility. 2-MeTHF offers better phase separation during aqueous workup. The deprotection step utilizes an active nitrogen sweep to drive off CO₂ and prevent isobutylene polymerization.

Quantitative Batch-to-Batch Data Comparison

The following table summarizes the performance of both protocols across three independent 50-gram scale batches.

MetricStandard Protocol (Batches 1-3)Optimized Protocol (Batches 1-3)Commercial Benchmark[1]
Overall Yield 62%, 78%, 55% (High Variance)84%, 86%, 85% (Consistent)N/A (Purchased)
Purity (HPLC-UV) 94.2%, 96.8%, 91.5%>99.1%, >99.3%, >99.0%>97.0%
Residual Solvent 1.2% - 3.5% (Dioxane/THF)< 0.1% (Below ICH limits)< 0.5%
Moisture (Karl Fischer) 2.1% - 4.8%0.3% - 0.5%< 1.0%

Data Interpretation: The optimized protocol eliminates the wild yield swings seen in the standard method. By preventing isobutylene polymerization and utilizing a highly controlled base, the purity consistently exceeds 99%, outperforming even standard commercial catalog specifications[1].

Detailed Experimental Methodology (Optimized Protocol)

To ensure scientific integrity, every step in this protocol includes the causality behind the action and a self-validating analytical checkpoint.

Step 1: SNAr Synthesis of the N-Boc Intermediate
  • Preparation: Charge a rigorously dried, argon-flushed reactor with N-Boc-3-pyrrolidinol (1.05 eq) and anhydrous 2-MeTHF (10 volumes). Causality: 2-MeTHF is chosen over THF because it is not miscible with water, allowing for a seamless downstream liquid-liquid extraction without solvent swapping.

  • Alkoxide Generation: Cool the solution to 0°C. Add Potassium tert-butoxide (1.1 eq) portion-wise. Stir for 30 minutes. Causality: Hard nucleophiles like alkoxides compete aggressively; precise temperature control prevents side reactions and ensures complete deprotonation[4].

  • Coupling: Add 2-chloro-4-methylpyrimidine (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting pyrimidine (Rf ~0.6) should completely disappear, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: Quench with half-saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Boc Deprotection and Salt Formation
  • Acidic Cleavage: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM, 5 volumes). Attach a gas dispersion tube connected to a nitrogen line.

  • Reagent Addition: Slowly add 4M HCl in Dioxane (5.0 eq) at room temperature. Crucial Step: Maintain a gentle, continuous nitrogen sweep through the solution. Causality: The tert-butyl cation generated during cleavage can polymerize into isobutylene oligomers or trap CO₂ gas. Sweeping the system removes these byproducts before the hydrochloride salt precipitates[3].

  • Validation Checkpoint: Take a 0.1 mL aliquot, neutralize, and check via LC-MS. The mass[M+H]+ 180.1 should be the base peak, and the Boc-protected mass [M+H]+ 280.1 must be entirely absent.

  • Isolation: Stir for 2 hours until a thick white precipitate forms. Filter the solid under an argon blanket to prevent deliquescence. Wash with cold diethyl ether (2 x 2 volumes).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours to afford 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride as a pristine white powder.

Troubleshooting & Root-Cause Analysis

Even with optimized protocols, environmental factors can introduce variability. The following logic tree maps out the primary failure modes and their corrective actions.

Troubleshooting Root Batch-to-Batch Inconsistency Sub1 Incomplete SNAr Conversion Root->Sub1 Sub2 Trapped Organics in Salt Root->Sub2 Sub3 Variable Moisture Content Root->Sub3 Sol1 Switch NaH to t-BuOK Use anhydrous 2-MeTHF Sub1->Sol1 Sol2 Active N2 sweep during HCl addition Vent CO2 gas Sub2->Sol2 Sol3 Isolate under inert atmosphere Vacuum dry at 45°C Sub3->Sol3

Figure 2: Root-cause analysis and corrective actions for batch reproducibility issues.

Key Analytical Markers for Purity: When validating a new batch via ¹H NMR (D₂O, 400 MHz), ensure the absolute disappearance of the prominent 9-proton singlet at ~1.40 ppm (the Boc group). The presence of broad, undefined peaks in the aliphatic region (0.8 - 1.5 ppm) strongly indicates trapped isobutylene polymers, which requires breaking the salt with free base and re-precipitating.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Common Organic Chemistry Database. Available at: [Link]

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022. Available at:[Link]

Sources

Comparative

Comparative Stability Guide: 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride Salt Forms

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine (CAS: 1420986-29-3) Executive Summary & Causality of Salt Selection 4-Methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine (CAS: 1420986-29-3)

Executive Summary & Causality of Salt Selection

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine is a critical structural motif and active pharmaceutical ingredient (API) intermediate[1]. The molecule presents a distinct physicochemical challenge: it contains a weakly basic pyrimidine ring (calculated pKa​ ~2.5) and a strongly basic secondary amine within the pyrrolidine ring (calculated pKa​ ~8.8).

The Causality of Instability: In its Free Base form, the electron-rich pyrrolidine nitrogen is highly susceptible to atmospheric N-oxidation and moisture absorption. By introducing hydrochloric acid, we selectively protonate the pyrrolidine nitrogen. This protonation lowers the highest occupied molecular orbital (HOMO) energy of the nitrogen lone pair, effectively shutting down the oxidative degradation pathway.

However, salt formation is not a monolithic solution. The mono-hydrochloride salt can crystallize into multiple polymorphic forms, and over-titration can yield a di-hydrochloride salt that suffers from severe hygroscopic deliquescence. This guide objectively compares the Free Base , the thermodynamically stable Mono-HCl (Form I) , and the kinetically trapped Mono-HCl (Form II) to establish the optimal solid form for scale-up.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies employ self-validating orthogonal checks to prevent false positives during solid-form assignment[2].

Protocol A: Polymorph Generation and Isolation
  • Mono-HCl Form I (Thermodynamic):

    • Dissolve 10.0 g of Free Base in 50 mL of Ethanol at 60°C.

    • Add 1.05 equivalents of 1M HCl in Ethyl Acetate dropwise.

    • Induce slow cooling (0.5°C/min) to 5°C.

    • Causality: Slow cooling provides the activation energy required for molecules to arrange into the lowest-energy, most tightly packed crystal lattice (Form I).

  • Mono-HCl Form II (Kinetic):

    • Dissolve 10.0 g of Free Base in 20 mL of Methanol at 25°C.

    • Add 1.05 equivalents of aqueous 1M HCl.

    • Rapidly crash out the salt by injecting the solution into 200 mL of cold Hexane (-10°C) under high shear.

    • Causality: Anti-solvent precipitation forces immediate nucleation, trapping the compound in a metastable, loosely packed lattice (Form II).

  • Self-Validation: Confirm forms using Differential Scanning Calorimetry (DSC). Form II will show an exothermic recrystallization event prior to the main melting endotherm, proving it is a metastable kinetic state.

Protocol B: Dynamic Vapor Sorption (DVS)
  • Method: Load 15 mg of sample into a DVS microbalance. Cycle relative humidity (RH) from 0% to 90% and back to 0% in 10% increments at 25°C. Equilibrium criteria: dm/dt<0.002%/min .

  • Self-Validation (The Hysteresis Check): A full sorption-desorption cycle is mandatory. If the desorption curve does not perfectly overlay the sorption curve (hysteresis), it indicates the moisture was not merely surface-adsorbed, but penetrated the bulk lattice to form a hydrate, fundamentally altering the API.

Protocol C: Accelerated Stability Testing (ICH Q1A)
  • Method: Store samples in open petri dishes at 40°C / 75% RH for 4 weeks[3].

  • Analysis: Re-dissolve in mobile phase and analyze via Reverse-Phase HPLC (C18 column, UV detection at 254 nm) to quantify N-oxide degradants.

Visualizing the Workflows and Pathways

Workflow N1 Free Base API N2 Equimolar HCl Addition N1->N2 N3 Crystallization N2->N3 N4 Form I (Thermodynamic) N3->N4 Slow Cooling N5 Form II (Kinetic) N3->N5 Anti-solvent N6 Accelerated Stability N4->N6 N5->N6 N7 DVS & XRPD Validation N6->N7

Fig 1: Workflow for isolation and stability validation of hydrochloride polymorphs.

Pathway A Free Base (pKa ~8.8) B Mono-HCl (Stable) A->B 1 eq HCl D N-Oxidation A->D O2 / Heat C Di-HCl (Hygroscopic) B->C >2 eq HCl E Deliquescence C->E High RH

Fig 2: Protonation states and associated degradation pathways of the API.

Comparative Data Analysis

The experimental results definitively highlight the superiority of the Mono-HCl Form I over both the Free Base and the metastable Form II.

Table 1: Solid-State & Physicochemical Properties

Form I exhibits the highest melting point, indicating the strongest crystal lattice energy, which directly correlates to its low hygroscopicity.

PropertyFree BaseMono-HCl (Form I)Mono-HCl (Form II)
Physical State Viscous Oil / AmorphousCrystalline PowderCrystalline Powder
Melting Point (DSC) N/A184°C (Sharp)162°C (Broad)
DVS Weight Gain (80% RH) > 12.5% (Deliquescent)0.8% (Non-hygroscopic) 4.2% (Hygroscopic)
DVS Hysteresis N/ANoneSignificant (Hydrate forms)
Table 2: Accelerated Chemical Stability (40°C / 75% RH)

Purity tracked via HPLC area normalization. The Free Base rapidly degrades via pyrrolidine N-oxidation, while Form II suffers from moisture-mediated hydrolysis due to its hygroscopic nature.

TimepointFree Base Purity (%)Mono-HCl Form I Purity (%)Mono-HCl Form II Purity (%)
Initial (T=0) 98.5%99.8%99.5%
Week 1 94.2%99.8%98.9%
Week 2 89.7%99.7%97.4%
Week 4 81.3%99.6% 94.1%

Conclusion

For the development and storage of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine, the Mono-Hydrochloride Form I is the undisputed lead candidate. The Free Base is chemically unviable for long-term storage due to rapid N-oxidation. While Form II is easily generated via rapid precipitation, its metastable lattice invites moisture ingress, leading to hydrate formation and subsequent chemical degradation. Form I provides a self-protecting, thermodynamically stable lattice that easily passes ICH Q1A accelerated stability requirements.

References

  • NextSDS Chemical Database. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride — Chemical Substance Information. Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from:[Link]

  • Improved Pharma. Salt Screening Strategies and Solid State Properties. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride proper disposal procedures

Comprehensive Disposal and Handling Protocol for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride As drug development accelerates, the safe and compliant management of pharmaceutical intermediates is paramount. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

As drug development accelerates, the safe and compliant management of pharmaceutical intermediates is paramount. 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1420986-29-3)[1] is a nitrogenous heterocyclic organic salt frequently utilized in medicinal chemistry. Due to its specific physicochemical properties—namely its hydrochloride salt form and biologically active pyrimidine-pyrrolidine core—improper disposal can lead to environmental toxicity, equipment corrosion, and regulatory violations.

This guide provides authoritative, step-by-step methodologies for the segregation, neutralization, and disposal of this compound, ensuring your laboratory exceeds standard safety baselines while complying with federal environmental regulations.

Physicochemical Hazard Profiling & Causality

To design a self-validating disposal system, we must first understand why this molecule behaves the way it does in a waste stream:

  • The Hydrochloride (HCl) Salt Factor: In aqueous solutions, the salt dissociates, lowering the pH. If mixed indiscriminately with other organic wastes, this localized acidity can catalyze unwanted exothermic reactions (e.g., polymerization or hydrolysis of sensitive esters).

  • Thermal Degradation: If incinerated improperly, the nitrogen-rich pyrimidine/pyrrolidine rings and the chloride counter-ion will combust to form toxic nitrogen oxides ( NOx​ ), carbon monoxide ( CO ), and corrosive hydrogen chloride ( HCl ) gas.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA)[2], waste containing this compound must be meticulously categorized to prevent the contamination of groundwater and to ensure it is routed to treatment facilities equipped with acid-gas scrubbers[3].

Waste Segregation Workflow

The following decision matrix dictates the operational flow for categorizing waste containing 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride.

G Start Waste Generation: 4-Methyl-2-(pyrrolidin-3-yloxy) pyrimidine HCl State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Aqueous Aqueous Solution (Acidic) State->Aqueous Organic Organic Solvent Mixture State->Organic Pack Lab-Pack in HDPE Container Solid->Pack Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Halogenated Halogenated Waste Stream Organic->Halogenated AqueousWaste Aqueous Waste Stream Neutralize->AqueousWaste

Decision matrix for the segregation of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl waste.

Step-by-Step Disposal Methodologies

The American Chemical Society (ACS) strongly advocates for point-of-generation hazard reduction to minimize the downstream burden on waste management systems[4]. Implement the following protocols based on the physical state of your waste.

Protocol A: Solid Waste Segregation and Lab-Packing

Applies to: Unused reagent, expired batches, contaminated weighing paper, and spent vials.

  • Primary Containment: Transfer all solid residues into a sealable High-Density Polyethylene (HDPE) or amber glass container.

    • Causality: HDPE provides a robust moisture barrier. Preventing moisture ingress is critical because ambient humidity can cause localized hydrolysis of the hydrochloride salt, leading to the slow off-gassing of trace HCl .

  • Lab-Packing: Over-pack the primary containers into a larger, DOT-approved sturdy container (e.g., a 5-gallon poly drum) lined with an inert absorbent material like vermiculite.

    • Causality: Vermiculite acts as a physical shock absorber and captures any potential liquid condensation, strictly adhering to EPA Lab-Pack Waste Disposal guidelines[5].

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS (1420986-29-3), and primary hazard (Irritant).

Protocol B: Aqueous Waste Neutralization

Applies to: Aqueous washings and HPLC mobile phase effluents.

  • Initial pH Assessment: Measure the pH of the aqueous waste. Due to the dissociated hydrochloride salt, the solution will typically register as acidic (pH 3.0 - 5.0).

  • Controlled Neutralization: Slowly add 1M Sodium Hydroxide ( NaOH ) dropwise under continuous magnetic stirring until the pH stabilizes between 6.0 and 8.0.

    • Causality: Neutralizing the waste prevents the acid-catalyzed degradation of other organics in the communal waste stream and ensures compliance with RCRA corrosivity limits, which strictly prohibit the accumulation of waste with a pH 2.0[3].

  • Routing: Once neutralized, transfer the solution into the designated "Non-Halogenated Aqueous Waste" carboy.

    • Note: Free chloride ions in a dilute, neutralized aqueous solution do not require routing to the highly restricted halogenated organic stream, provided no covalent halogenated solvents are present.

Protocol C: Organic Solvent Waste

Applies to: Reaction mixtures dissolved in DCM, Methanol, DMSO, etc.

  • Collection & Routing: Transfer the organic mixture directly to the "Halogenated Organic Waste" container.

    • Causality: Even if the primary solvent is non-halogenated (e.g., Methanol), the presence of the hydrochloride salt introduces chloride into the organic matrix. During commercial incineration, this chloride can form corrosive HCl gas or dioxins. Routing it to the halogenated stream ensures it is processed by a Treatment, Storage, and Disposal Facility (TSDF) equipped with high-efficiency acid gas scrubbers.

Quantitative Accumulation Parameters

To maintain compliance with EPA RCRA regulations, laboratories must strictly monitor their waste accumulation volumes and timelines based on their generator status (e.g., Small Quantity Generator - SQG)[6].

Table 1: Waste Categorization and Accumulation Limits for 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl

Waste StreamPrimary Container MaterialRCRA ClassificationMax Accumulation VolumeMax Accumulation Time (SQG)
Pure Solid / Residue HDPE or Amber GlassSolid Hazardous Waste55 Gallons180 Days
Aqueous (Neutralized) HDPE CarboyNon-Hazardous / Aqueous55 Gallons180 Days
Organic Solvent Mix PTFE-lined Glass / HDPEHalogenated Organic Waste55 Gallons180 Days

Spill Response & Immediate Decontamination

In the event of an accidental release at the bench scale, execute the following self-validating safety loop:

  • Solid Spill Containment: Do not dry sweep the powder.

    • Causality: Dry sweeping aerosolizes the fine hydrochloride powder, creating an immediate inhalation hazard and spreading contamination. Instead, lightly mist the powder with water to bind the particulates, or use a dedicated HEPA-filtered laboratory vacuum.

  • Chemical Quenching: Wipe the affected surface with a damp cloth, followed immediately by a wash with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: The weak base will safely neutralize any residual trace acid from the hydrochloride salt without generating excessive heat.

  • Final Decontamination: Wash the area with standard laboratory detergent and water. Dispose of all contaminated spill-cleanup materials via the Solid Waste Lab-Packing protocol (Protocol A).

References

  • NextSDS. "4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride — Chemical Substance Information." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." Available at:[Link]

  • Environmental Marketing Services. "Lab Chemical Disposal - Regulations for Lab-Pack Waste Disposal." Available at:[Link]

  • National Environmental Trainers. "RCRA Regulations Explained." Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." Available at:[Link]

  • National Institutes of Health (NIH) / National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at:[Link]

Sources

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